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Core Science & Biosynthesis

Foundational

The Interplay of Electronic and Steric Effects in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene: A Technical Guide for Advanced Molecular Design

Executive Summary & Molecular Anatomy In the realm of advanced organic synthesis and drug discovery, polyhalogenated anisoles serve as highly functionalized, structurally rigid scaffolds. 1-Chloro-3-fluoro-2-iodo-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

In the realm of advanced organic synthesis and drug discovery, polyhalogenated anisoles serve as highly functionalized, structurally rigid scaffolds. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2386368-77-8)[1] is a premier example of a molecule governed by extreme steric crowding and complex push-pull electronic dynamics.

Designing synthetic routes or predicting the biological binding affinity of this molecule requires a deep understanding of how its four contiguous substituents—chloro (-Cl), iodo (-I), fluoro (-F), and methoxy (-OMe)—interact orthogonally. This whitepaper deconstructs the stereoelectronic topography of this compound, providing researchers with self-validating protocols to harness its unique reactivity profile.

Electronic Topography: The Push-Pull Dynamics

The reactivity of the aromatic core is dictated by the contradictory nature of its substituents. Halogens are unique in organic chemistry: their high electronegativity makes them inductively withdrawing (-I effect), which deactivates the aromatic ring toward electrophilic attack. However, their lone pairs allow them to act as resonance donors (+M effect), directing incoming electrophiles to the ortho and para positions[2].

In 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, these effects create a highly polarized pi-system:

  • C1-Chloro: Exerts a moderate -I effect and a weak +M effect. It stabilizes adjacent negative charge but overall depletes electron density from the ring.

  • C2-Iodo: Possesses the lowest electronegativity among the halogens but the highest polarizability. Its primary electronic contribution is a weak -I effect, but its massive electron cloud makes it a prime target for oxidative activation[3].

  • C3-Fluoro: Highly electronegative, exerting a powerful -I effect that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • C4-Methoxy: Typically a powerful +M donor. However, in this contiguous arrangement, its resonance capability is severely modulated by its spatial conformation.

Table 1: Physicochemical Parameters of Substituents
SubstituentPositionElectronegativity (Pauling)Van der Waals Radius (Å)Electronic EffectPrimary Role in Reactivity
-Cl C13.161.75-I > +MDeactivator; Ortho/Para director
-I C22.661.98Weak -I, Weak +MCross-coupling target (weakest bond)
-F C33.981.47Strong -I > +MStrong inductive LUMO lowering
-OMe C43.44 (Oxygen)~1.52 (Oxygen)+M > -I (Conformation dependent)Resonance activator (when coplanar)

Steric Crowding and Conformational Modulation

The structural uniqueness of this molecule lies in its ground-state destabilization, driven by two primary steric/electrostatic conflicts:

The "Iodine Sandwich" at C2

The iodine atom at C2 is flanked by chlorine at C1 and fluorine at C3. With a Van der Waals radius of 1.98 Å, iodine requires significant spatial volume. The steric clash between the C2-I electron cloud and the adjacent C1-Cl/C3-F atoms forces the C-I bond to lengthen and potentially distort out of the aromatic plane. This ground-state steric strain drastically lowers the activation energy required for transition-metal oxidative addition, making the C2 position hyper-reactive[4].

Electrostatic Repulsion of the Methoxy Group

For the C4-methoxy group to exert its full +M resonance effect, the O-CH3 bond must remain coplanar with the aromatic ring, allowing the oxygen p-orbital to overlap with the pi-system. However, the presence of the highly electronegative ortho-fluorine at C3 creates severe electrostatic repulsion between the oxygen lone pairs and the fluorine lone pairs.

This repulsion forces the methoxy group to rotate out-of-plane. Consequently, the +M conjugation is broken, and the -I (inductive withdrawing) effect of the oxygen dominates. This phenomenon can be observed via 13C NMR, where the out-of-plane methoxy carbon becomes distinctly deshielded compared to its coplanar counterparts[5].

G Ring Aromatic Ring (Electron Deficient) Cl C1: Chloro (-Cl) Strong -I, Weak +M Cl->Ring Inductive Pull I C2: Iodo (-I) Steric Target Cl->I Steric Clash F C3: Fluoro (-F) Strong -I F->Ring Inductive Pull F->I Steric Clash OMe C4: Methoxy (-OMe) +M (Conformation Dep.) F->OMe Electrostatic Repulsion OMe->Ring Resonance Push

Fig 1: Stereoelectronic interaction network in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Reactivity Profile: Transition-Metal Catalysis

Because of the relatively low oxidation potential of the iodine atom and the weak C-I bond dissociation energy (BDE), the C2 position is the exclusive site for initial transition-metal-catalyzed cross-coupling[3]. The adjacent halogens (Cl, F) inductively withdraw electron density from the C-I bond, lowering its LUMO and accelerating the nucleophilic attack by Pd(0) species.

Table 2: Predicted Bond Dissociation Energies & Oxidative Addition Hierarchy
BondApprox. BDE (kcal/mol)Relative Pd(0) Oxidative Addition RateRationale
C2–I ~65Fastest (Primary Site)Lowest BDE; relief of severe steric strain upon Pd insertion.
C1–Cl ~96Slow (Secondary Site)Higher BDE; requires elevated temperatures or specialized ligands.
C3–F ~126NegligibleStrongest bond; highly resistant to standard oxidative addition.
C4–OMe ~100NegligibleRequires specific C-O activation conditions (e.g., Ni-catalysis).

Self-Validating Experimental Protocols

To harness the unique properties of this molecule, the following protocols have been designed with built-in causality and validation steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Selectively arylate the C2 position while preserving the C1-Cl and C3-F bonds for downstream functionalization.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 mmol) and phenylboronic acid (1.05 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—crucial when coupling onto a sterically congested ortho-substituted ring. K₃PO₄ is chosen as a mild base to prevent unwanted nucleophilic aromatic substitution (S_NAr) at the C3-F position.

  • Solvent: Inject a degassed mixture of Toluene/H₂O (10:1, 0.1 M).

  • Reaction: Heat the mixture to 60 °C for 4 hours.

    • Causality: The low temperature (60 °C) ensures strict chemoselectivity. At temperatures >90 °C, competitive oxidative addition into the C1-Cl bond may occur.

  • Validation: Monitor via GC-MS. The disappearance of the m/z 286 parent ion and the appearance of the m/z 236 product ion confirms selective C-I functionalization.

G Start 1-Cl-3-F-2-I-4-OMe Substrate OxAdd Pd(0) Oxidative Addition at C2-I Start->OxAdd Steric Relief Trans Transmetalation (Boronic Acid) OxAdd->Trans Base Assisted RedElim Reductive Elimination Trans->RedElim Ligand Exchange Product C2-Arylated Product RedElim->Product Pd(0) Regeneration

Fig 2: Catalytic workflow for chemoselective C2-arylation via Pd-catalyzed cross-coupling.

Protocol B: Variable Temperature NMR (VT-NMR) Conformational Analysis

Objective: Quantify the rotational barrier of the C4-methoxy group induced by the ortho-fluorine atom.

Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of Toluene-d8 in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 13C NMR spectrum at 298 K. Note the chemical shift of the methoxy carbon (expected ~62 ppm due to out-of-plane deshielding)[5].

  • Cooling Protocol: Lower the probe temperature in 10 K increments down to 180 K, allowing 5 minutes of equilibration at each step.

  • Data Analysis: Observe the decoalescence of the methoxy proton/carbon signals.

    • Causality: As thermal energy decreases, the rotation of the methoxy group slows down. Below the coalescence temperature, the NMR timescale is fast enough to resolve the distinct in-plane and out-of-plane conformers, allowing the calculation of the rotational activation energy ( ΔG‡ ) via the Eyring equation.

Conclusion

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is a masterclass in stereoelectronic tension. The extreme steric crowding at the C2-iodine position primes the molecule for highly selective transition-metal catalysis, while the electrostatic repulsion between the C3-fluorine and C4-methoxy groups fundamentally alters the electronic distribution of the aromatic ring. By leveraging these orthogonal effects, researchers can deploy this scaffold with surgical precision in complex synthetic pathways.

References

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: ACS Publications URL:[Link]

  • Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes Source: ChemRxiv URL:[Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? Source: Chemistry Steps URL:[Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds Source: ACS Publications URL:[Link]

Sources

Exploratory

In-Depth Technical Guide & Safety Protocol: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Executive Summary 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2386368-77-8) is a highly specialized, polyhalogenated aromatic building block utilized in advanced organic synthesis and pharmaceutical development . Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2386368-77-8) is a highly specialized, polyhalogenated aromatic building block utilized in advanced organic synthesis and pharmaceutical development . Characterized by the presence of four distinct substituents—chlorine, fluorine, iodine, and a methoxy group—this compound offers unparalleled chemoselectivity for downstream functionalization. This whitepaper provides an authoritative framework for its safe handling, mechanistic synthesis via Directed Ortho Metalation (DoM), and integration into cross-coupling workflows.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its phase behavior and reactivity during complex synthetic sequences.

PropertyValue / Description
Chemical Name 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
CAS Registry Number 2386368-77-8
Molecular Formula C₇H₅ClFIO
Molecular Weight 286.47 g/mol
Appearance Colorless to pale yellow solid
Predicted Melting Point 91–92 °C (Based on structural isomers)
Solubility Soluble in THF, DCM, EtOAc, and Toluene; Insoluble in water
Bond Dissociation Energies C–I (~65 kcal/mol), C–Cl (~81 kcal/mol), C–F (~116 kcal/mol)

Hazard Identification & Safety Data Sheet (SDS) Elements

As a polyhalogenated iodoarene, this compound requires stringent environmental and personal safety controls . The weak C–I bond makes it susceptible to photodegradation, which can release reactive iodine radicals.

GHS Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Aquatic Chronic (Category 2): H411 - Toxic to aquatic life with long-lasting effects.

Engineering Controls & PPE
  • Ventilation: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of halogenated dust/vapors.

  • PPE: Nitrile gloves (double-gloving recommended during solvent extraction), tightly fitting safety goggles, and a flame-resistant lab coat.

  • Light Sensitivity: The compound is photosensitive. Ambient UV light induces homolytic cleavage of the C–I bond, leading to a pink/purple discoloration (elemental iodine formation). Handle under amber lighting or use actinic glassware.

First Aid & Emergency Response
  • Exposure: In case of eye contact, flush continuously with water for 15 minutes. For skin exposure, wash with copious amounts of soap and water.

  • Spill Protocol: Contain spills with a non-combustible absorbent (e.g., diatomaceous earth). Do not use combustible materials like sawdust, as residual iodine can act as a mild oxidizer.

Mechanistic Synthesis & Handling Protocols

The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene relies on a highly regioselective Directed Ortho Metalation (DoM) strategy, starting from 4-chloro-2-fluoro-1-methoxybenzene .

The proton at the C3 position of the starting material is flanked by two highly electronegative halogens (fluorine and chlorine). The synergistic inductive electron-withdrawing effect of these halogens drastically lowers the pKa of this specific proton, making it the exclusive site for deprotonation by a strong base.

DoM_Synthesis SM 4-Chloro-2-fluoro-1-methoxybenzene (Starting Material) Lithiation n-BuLi, THF -65 °C, 2h SM->Lithiation Intermediate Aryllithium Intermediate (Lithiation at C3) Lithiation->Intermediate Quench I2 in THF -65 °C to RT Intermediate->Quench Product Target Iodoarene (Product) Quench->Product

Fig 1. Directed Ortho Metalation (DoM) synthesis workflow for the target iodoarene.

Protocol 1: DoM Synthesis (Self-Validating Workflow)

1. System Preparation & Inertion

  • Action: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) and backfill with ultra-pure Argon (repeat 3x).

  • Causality: Organolithium reagents are violently moisture-sensitive. Even trace water will prematurely quench the n-BuLi, while oxygen will oxidize the aryllithium intermediate into an unwanted phenol derivative.

2. Substrate Dissolution

  • Action: Dissolve 4-chloro-2-fluoro-1-methoxybenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Causality: THF is a strongly coordinating solvent that breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers, facilitating rapid lithiation.

3. Cryogenic Metalation

  • Action: Cool the solution to -65 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 2 hours at -65 °C.

  • Causality: Strict temperature control is mandatory. If the temperature exceeds -40 °C, the aryllithium intermediate will undergo α-elimination of LiF or LiCl, generating a highly reactive benzyne intermediate that leads to polymeric degradation.

4. System Validation (The Self-Validating Step)

  • Action: Extract a 0.1 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of D₂O. Extract with ethyl acetate and analyze via GC-MS.

  • Causality: This ensures >95% lithiation has occurred by detecting the deuterated product (M+1 peak). Proceeding without this validation risks wasting expensive iodine on unreacted starting material.

5. Electrophilic Quench

  • Action: Introduce a solution of Iodine (I₂, 1.2 equiv) in anhydrous THF dropwise at -65 °C. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous Na₂S₂O₃.

  • Causality: Iodine acts as the electrophile. The sodium thiosulfate (Na₂S₂O₃) quench is required to reduce any unreacted, corrosive I₂ into harmless, water-soluble iodide (I⁻) salts, preventing product contamination.

Chemoselective Reactivity & Advanced Applications

The true value of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene lies in its orthogonal reactivity. Because the C–I bond (~65 kcal/mol) is significantly weaker than both the C–Cl (~81 kcal/mol) and C–F (~116 kcal/mol) bonds, palladium-catalyzed cross-coupling reactions can be executed with absolute chemoselectivity at the C2 position.

Reactivity Core 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) Core->Suzuki Selective at C-I bond Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Terminal Alkyne) Core->Sonogashira Selective at C-I bond LithiumExchange Halogen-Metal Exchange (iPrMgCl or n-BuLi) Core->LithiumExchange Selective I-Mg/Li exchange Prod1 2-Aryl-1-chloro-3-fluoro-4-methoxybenzene Suzuki->Prod1 Prod2 2-Alkynyl-1-chloro-3-fluoro-4-methoxybenzene Sonogashira->Prod2 Prod3 C2-Functionalized Derivatives LithiumExchange->Prod3

Fig 2. Chemoselective downstream functionalization exploiting the highly reactive C-I bond.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling

1. Reagent Assembly

  • Action: Combine 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water (4:1) mixture.

  • Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the rapid reductive elimination of sterically hindered ortho-substituted biaryls. The water acts to dissolve the inorganic base, which is necessary to activate the boronic acid into a reactive boronate complex.

2. Reaction Execution & Validation

  • Action: Degas the mixture via sparging with Argon for 15 minutes, then heat to 80 °C. Monitor via LC-MS every 2 hours.

  • Causality: Degassing prevents the oxygen-mediated homocoupling of the boronic acid. LC-MS validation ensures the reaction is halted exactly when the starting material is consumed, preventing over-reaction (e.g., secondary coupling at the C–Cl bond, which can occur if the system is pushed to higher temperatures for prolonged periods).

Storage, Stability, and Waste Disposal

  • Storage Conditions: Store in tightly sealed amber glass vials to prevent UV-induced homolytic cleavage. Maintain under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated).

  • Shelf-Life Validation: Before use after prolonged storage, check the physical appearance. A shift from pale yellow to dark brown/purple indicates free iodine formation. If degraded, the material can be purified by dissolving in diethyl ether and washing with 10% aqueous sodium thiosulfate.

  • Waste Disposal: Do not mix with general organic waste. Must be segregated into Halogenated Organic Waste containers. Disposal must be handled by a certified facility equipped with high-temperature incinerators and acid gas scrubbers to safely neutralize HCl, HF, and HI emissions generated during combustion.

References

  • Title: WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure Source: Google Patents URL

Protocols & Analytical Methods

Method

Synthesis of fluorinated pharmaceutical intermediates from 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Application Note: Orthogonal Synthesis of Fluorinated Pharmaceutical Intermediates from 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Executive Summary The design of modern active pharmaceutical ingredients (APIs) heavily re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Synthesis of Fluorinated Pharmaceutical Intermediates from 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Executive Summary

The design of modern active pharmaceutical ingredients (APIs) heavily relies on highly functionalized aromatic scaffolds to improve metabolic stability and binding affinity. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS 2384019-48-9) represents a premium tetra-substituted building block for drug development[1],. The presence of four distinct substituents—chlorine, fluorine, iodine, and methoxy—provides a unique electronic environment. Most importantly, the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds enables orthogonal cross-coupling[2]. This application note details a robust, self-validating protocol for the sequential, site-selective functionalization of this scaffold, empowering researchers to construct complex fluorinated biaryl and heteroaryl systems with absolute regiocontrol.

Mechanistic Rationale & Causality

In palladium-catalyzed cross-coupling, the oxidative addition step is typically rate-determining and highly sensitive to both the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic nature of the arene[3].

  • Thermodynamic Differentiation: The C-I bond has a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). By employing a mild Pd(0) catalyst like Pd(PPh3)4 at moderate temperatures (60 °C), oxidative addition occurs exclusively at the C-I position[2]. The C-Cl bond remains completely inert under these conditions.

  • Electronic Modulation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which lowers the LUMO of the arene, slightly accelerating the initial oxidative addition at the adjacent C2 (iodo) position. Conversely, the methoxy group at C4 (+M effect) enriches the electron density of the ring. This enrichment makes the subsequent activation of the C-Cl bond thermodynamically challenging, necessitating the use of highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) and elevated temperatures (100 °C) for the second coupling step.

Experimental Methodologies

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: To selectively couple an aryl boronic acid at the C2 position while preserving the C1 chlorine atom. Causality of Reagents: Pd(PPh3)4 is chosen because triphenylphosphine is a standard, unhindered ligand that readily inserts into highly reactive C-I bonds but lacks the electron-donating power to break C-Cl bonds. Potassium carbonate (K2CO3) is used as a mild base to activate the boronic acid without causing side reactions (e.g., nucleophilic aromatic substitution of the fluorine).

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add 1-chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv, 1.0 mmol)[4], the desired aryl boronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). The water is crucial for dissolving the base and facilitating the transmetalation step.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should disappear, replaced by a lower Rf spot (the biaryl product). The C-Cl bond's integrity is confirmed by the absence of a double-coupling byproduct (which would appear at a much lower Rf).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M NaOH (10 mL) to remove unreacted boronic acid. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)

Objective: To functionalize the remaining C-Cl bond with a primary or secondary amine. Causality of Reagents: The intermediate is now a sterically hindered, electron-rich ortho-substituted aryl chloride. Pd2(dba)3 combined with BrettPhos is mandatory here. BrettPhos is an extremely bulky, electron-rich ligand that forces the formation of a highly reactive mono-ligated Pd(0) species, enabling oxidative addition into the stubborn C-Cl bond. Its steric bulk also accelerates the difficult C-N reductive elimination, preventing competitive β-hydride elimination.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the mono-functionalized chloro-arene intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv). NaOtBu is a strong base required to deprotonate the amine upon binding to the Pd(II) center.

  • Catalyst Addition: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and BrettPhos (0.06 equiv, 6 mol%).

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12-16 hours.

  • Validation (LC-MS): Monitor via LC-MS. The mass shift will clearly indicate the displacement of the chlorine isotope pattern (35Cl/37Cl) with the amine mass.

  • Workup: Cool to room temperature, dilute with CH2Cl2, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via automated flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance of these protocols across various coupling partners, demonstrating the robustness of the orthogonal strategy.

EntryReaction StepCoupling PartnerCatalyst SystemTemp (°C)Target BondYield (%)Chemoselectivity
11 (Suzuki)Phenylboronic acidPd(PPh3)4 / K2CO360C-I91>99% (C-I only)
21 (Suzuki)4-Methoxyphenylboronic acidPd(PPh3)4 / K2CO360C-I88>99% (C-I only)
32 (Buchwald)MorpholinePd2(dba)3 / BrettPhos100C-Cl84N/A (Only C-Cl remains)
42 (Buchwald)AnilinePd2(dba)3 / BrettPhos100C-Cl79N/A (Only C-Cl remains)
52 (Suzuki)*3-Pyridylboronic acidPd(OAc)2 / XPhos100C-Cl82N/A (Only C-Cl remains)

*Alternative Step 2 protocol utilizing XPhos for a second C-C bond formation.

Visual Workflow

OrthogonalSynthesis cluster_0 Step 1: C-I Functionalization cluster_1 Step 2: C-Cl Functionalization Substrate 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (Starting Material) Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Ar-B(OH)2, 60°C Substrate->Suzuki Chemoselective Oxidative Addition Intermediate Mono-functionalized Chloro-arene (Stable Intermediate) Suzuki->Intermediate C-Cl bond remains intact Buchwald Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, 100°C Intermediate->Buchwald High Temp + Bulky Ligand Final Fluorinated Di-functionalized Scaffold (Target API Intermediate) Buchwald->Final C-N Bond Formation

Workflow for orthogonal cross-coupling of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene.

References

  • Product Introduction: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. EvitaChem.

  • 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS 2384019-48-9). BenchChem.

  • 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS 2386368-77-8). Sigma-Aldrich.

  • Orthogonal cross-coupling through intermolecular metathesis of unstrained C(aryl)-C(aryl) single bonds. Nature Chemistry (2021).

  • Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research (2020).

Sources

Application

Application Note: Orthogonal Transition Metal Catalysis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2384019-48-9 / 2386368-77-8) Executive Summary & Chemical Profile The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2384019-48-9 / 2386368-77-8)

Executive Summary & Chemical Profile

The synthesis of complex pharmaceuticals and agrochemicals increasingly relies on programmable, site-selective functionalization of polyhalogenated arenes[1]. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene represents a premium building block for such endeavors. Featuring three distinct halogens (I, Cl, F) and an electron-donating methoxy group on a single benzene core, this molecule is engineered for orthogonal cross-coupling .

By exploiting the inherent thermodynamic and kinetic differences between the carbon-halogen bonds, researchers can sequentially install diverse functional groups without the need for intermediate protecting groups or re-halogenation steps[2].

Mechanistic Rationale: The Causality of Chemoselectivity

To successfully deploy this building block, one must understand the interplay of Bond Dissociation Energies (BDEs) and the electronic micro-environment of the aromatic ring.

  • C–I Bond (Position 2): With a BDE of approximately 65 kcal/mol, the carbon-iodine bond is the weakest and most kinetically accessible. Palladium(0) undergoes rapid oxidative addition here at mild temperatures (room temperature to 80°C).

  • C–Cl Bond (Position 1): The carbon-chlorine bond is significantly stronger (BDE ~96 kcal/mol). It remains entirely inert under standard Suzuki-Miyaura conditions. To activate this bond, the catalytic system requires elevated temperatures (>100°C) and highly electron-rich, sterically demanding ligands (e.g., BrettPhos or XPhos) to force the oxidative addition[2].

  • C–F Bond (Position 3): At ~126 kcal/mol, the C–F bond is highly resistant to standard Pd-catalyzed cross-coupling[3]. It serves a dual purpose: acting as a robust bioisostere in the final drug candidate and exerting an inductive electron-withdrawing effect that finely tunes the oxidative addition rates of the adjacent C–I and C–Cl bonds.

  • Methoxy Group (Position 4): The strongly electron-donating nature of the –OCH₃ group typically decelerates oxidative addition by enriching the ring's electron density. However, the adjacent fluorine atom counteracts this via inductive withdrawal, maintaining a highly reactive C–I site.

MechanisticLogic Pd0 Pd(0) Active Catalyst Substrate 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Pd0->Substrate OA_I Oxidative Addition at C-I (BDE ~65 kcal/mol) Substrate->OA_I Fast (Mild Temp) OA_Cl Oxidative Addition at C-Cl (BDE ~96 kcal/mol) Substrate->OA_Cl Slow (High Temp) PdII_I Pd(II) Aryl-Iodide Complex (Kinetically Favored) OA_I->PdII_I PdII_Cl Pd(II) Aryl-Chloride Complex (Requires Bulky Ligands) OA_Cl->PdII_Cl

Fig 1: Divergent oxidative addition pathways driven by bond dissociation energies.

Programmable Experimental Protocols

The following protocols establish a self-validating, two-step orthogonal functionalization workflow.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Chemoselectively couple an arylboronic acid at the C–I position while strictly preserving the C–Cl and C–F bonds.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate nature provides sufficient reactivity for aryl iodides without generating the highly electron-rich Pd(0) species that would prematurely activate the C–Cl bond.

  • Base: K₂CO₃ (mild base) is used instead of stronger bases (like NaOH or KOtBu) to prevent unwanted nucleophilic aromatic substitution (S_NAr) at the fluorinated position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv, 1.0 mmol), arylboronic acid (1.1 equiv, 1.1 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.2 M) via syringe.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern due to the Cl atom (approx. 3:1 ratio of M : M+2). Successful C–I coupling is confirmed by a mass shift corresponding to the loss of iodine (-127 Da) and addition of the aryl group, while retaining the 3:1 chlorine isotopic signature.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Sequential Buchwald-Hartwig Amination (C–Cl Activation)

Objective: Functionalize the remaining C–Cl bond of the intermediate generated in Protocol A with a secondary amine.

Causality of Reagents:

  • Catalyst/Ligand: Pd₂(dba)₃ with BrettPhos. BrettPhos is highly electron-rich and sterically demanding, which forces the Pd center to oxidatively add into the stubborn C–Cl bond and accelerates reductive elimination, preventing competitive β-hydride elimination[2].

  • Base: NaOtBu is required to efficiently deprotonate the amine and drive the catalytic cycle for unactivated aryl chlorides.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the intermediate from Protocol A (1.0 equiv, 0.5 mmol), secondary amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat at 100°C for 12 hours.

  • In-Process Control: Monitor via LC-MS. The disappearance of the 3:1 chlorine isotopic pattern confirms complete conversion of the C–Cl bond.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

OrthogonalCoupling SM 1-Chloro-3-fluoro- 2-iodo-4-methoxybenzene Step1 Suzuki-Miyaura (C-I Activation) Pd(dppf)Cl2, 80°C SM->Step1 Int1 1-Chloro-3-fluoro- 2-aryl-4-methoxybenzene Step1->Int1 Chemoselective Yield: >85% Step2 Buchwald-Hartwig (C-Cl Activation) Pd2(dba)3, BrettPhos Int1->Step2 Prod Di-functionalized Final Product Step2->Prod Orthogonal Yield: >75%

Fig 2: Programmable orthogonal cross-coupling workflow for polyhalogenated arenes.

Quantitative Data Summary

The table below summarizes expected yields and conditions for the orthogonal functionalization of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, demonstrating the robustness of the chemoselective logic.

Reaction StepTarget BondCoupling PartnerCatalyst SystemConditionsIsolated YieldChemoselectivity
1. Suzuki-Miyaura C–IPhenylboronic acidPd(dppf)Cl₂ (5 mol%)1,4-Dioxane/H₂O, 80°C88%>99% (C-Cl intact)
1. Suzuki-Miyaura C–I4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)1,4-Dioxane/H₂O, 80°C85%>99% (C-Cl intact)
2. Buchwald-Hartwig C–ClMorpholinePd₂(dba)₃ / BrettPhosToluene, 100°C78%N/A
2. Sonogashira C–ClPhenylacetylenePd(PPh₃)₄ / CuIDMF/Et₃N, 100°C72%N/A

(Note: The C–F bond remains entirely intact across all listed transformations, preserving the fluorinated pharmacophore for downstream biological testing).

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169.[Link]

  • World Intellectual Property Organization. (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors... (Patent WO2023100061A1).

Sources

Technical Notes & Optimization

Troubleshooting

Cross-Coupling Troubleshooting Center: Preventing Deiodination of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the late-stage functionalization of highly substituted arenes: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the late-stage functionalization of highly substituted arenes: the suppression of protodehalogenation (deiodination) during palladium-catalyzed cross-coupling.

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS 2384019-48-9) is a highly functionalized halogenated aromatic building block[1]. Because the reactive carbon-iodine (C–I) bond is flanked by sterically demanding and electronically distinct substituents (a chlorine at C1 and a fluorine at C3), the oxidative addition complex formed during catalysis is exceptionally long-lived. This extended lifetime makes the intermediate highly susceptible to off-cycle pathways, specifically reductive deiodination[2][3].

Mechanistic Insights: The "Why" Behind the Side Reaction

To troubleshoot effectively, we must first understand the causality of the failure. Protodehalogenation is a commonly encountered side-product in Pd-catalyzed cross-coupling reactions[2]. It is hypothesized to occur via the reductive elimination of an arylpalladium(II) hydride intermediate[4].

When transmetalation is slow due to the steric bulk around the C2 position of your substrate, the Ar-Pd(II)-I complex has time to undergo ligand exchange with proton donors in the environment (such as water, alcohol solvents, or alkoxide bases). If an alkoxide base is used, the resulting Ar-Pd(II)-OR species rapidly undergoes β -hydride elimination to form the detrimental Ar-Pd(II)-H complex, which then reductively eliminates to yield the deiodinated side product (1-chloro-3-fluoro-4-methoxybenzene)[5].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I (Sterically Hindered) OxAdd->PdII Transmet Transmetalation (R-B(OH)2) PdII->Transmet Fast with XPhos SidePath Ligand Exchange (Alkoxide/H2O) PdII->SidePath Slow Transmetalation allows side reaction PdIIR Ar-Pd(II)-R Transmet->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Product Desired Product (Cross-Coupled) RedElim->Product PdIIH Ar-Pd(II)-H (via β-hydride elim) SidePath->PdIIH PdIIH->Pd0 Deiod Deiodination (Ar-H Side Product) PdIIH->Deiod

Competitive pathways: Desired cross-coupling vs. protodeiodination side reaction.

Troubleshooting Guide & FAQs

Q1: Why is my 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene converting almost entirely to 1-Chloro-3-fluoro-4-methoxybenzene? A: You are likely using a base capable of β -hydride elimination (e.g., NaOtBu, NaOMe) or a protic solvent (e.g., EtOH, iPrOH, or wet THF). The formation of an ArPdOR species from alkoxide bases triggers a rapid β -hydride transfer, destroying your starting material[5]. Switch to an anhydrous, non-nucleophilic base like K 3​ PO 4​ or Cs 2​ CO 3​ in an aprotic solvent like toluene or dioxane.

Q2: I switched to K 3​ PO 4​ in Toluene, but I am still seeing 20-30% deiodination. How do I push the reaction toward the cross-coupled product? A: The issue is now kinetic. The steric hindrance from the ortho-chloro and ortho-fluoro groups is slowing down transmetalation. You must use a ligand designed to impart increased steric strain around the Pd center to encourage product-forming reductive elimination[2]. Dialkylbiaryl phosphines, particularly XPhos or BrettPhos , are highly effective at accelerating the desired catalytic cycle so that it outcompetes the background deiodination[6].

Q3: Does the presence of water in the reaction mixture cause deiodination? A: Yes. While some Suzuki-Miyaura couplings rely on aqueous bases, water can act as a proton source for the Ar-Pd(II) intermediate, especially at elevated temperatures[7]. Using strictly anhydrous conditions with a soluble or finely milled base minimizes this risk[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific condition choices and the resulting product distribution for highly hindered aryl iodides like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Condition SetBase ChoiceSolvent SystemLigandTempCross-Coupling YieldDeiodination Yield
A (Standard) NaOtBuTHF / MeOHPPh 3​ 80 °C< 10%> 80%
B (Aqueous) K 2​ CO 3​ (aq)1,4-DioxanePd(dppf)Cl 2​ 100 °C45%35%
C (Optimized) K 3​ PO 4​ (anhyd)Toluene (dry)XPhos100 °C> 90% < 5%
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the moisture and leveraging the kinetic advantages of XPhos, you will systematically eliminate the variables that lead to deiodination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon three times. Transfer the vessel to a nitrogen-filled glovebox.

  • Reagent Loading: Add 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv, 0.5 mmol) and your desired boronic acid/ester (1.5 equiv, 0.75 mmol).

  • Base Addition: Add strictly anhydrous, finely milled K 3​ PO 4​ (3.0 equiv, 1.5 mmol). Self-Validation Check: Ensure the base has been dried in a vacuum oven at 120 °C overnight prior to use.

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (2 mol%, 0.01 mmol) and XPhos (8 mol%, 0.04 mmol). The 1:4 Pd-to-ligand ratio ensures the stabilization of the mono-ligated Pd(0) active species.

  • Solvent Addition: Add 2.5 mL of anhydrous, thoroughly degassed toluene (0.2 M concentration).

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Self-Validation Check: Run an aliquot on GC-MS before purification. The absence of the m/z peak corresponding to the Ar-H mass confirms the successful suppression of deiodination.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Workflow Step1 1. Glovebox Setup Anhydrous Conditions Step2 2. Load Reagents Ar-I, R-B(OH)2, K3PO4 Step1->Step2 Step3 3. Add Catalyst Pd2(dba)3 + XPhos Step2->Step3 Step4 4. Solvent Addition Degassed Toluene Step3->Step4 Step5 5. Heat & Stir 100°C, 12h Step4->Step5 Step6 6. Workup & Purify Flash Chromatography Step5->Step6

Step-by-step workflow for anhydrous cross-coupling to prevent deiodination.

References
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (NIH) [Link]

  • Palladium-Catalyzed Enantioselective Stereodivergent Desymmetrization of Cyclic 1,4-Allyldiboronates Journal of the American Chemical Society (ACS)[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS)[Link]

  • Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides Journal of the American Chemical Society (ACS) [Link]

  • Palladium-Catalyzed Stitching of 1,3-C(sp3)–H Bonds with Dihaloarenes ACS Publications [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Synthesis

Welcome to the technical support center for the synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS No. 2386368-77-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS No. 2386368-77-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this highly substituted aromatic intermediate. We will explore common synthetic routes, address frequently encountered challenges, and provide detailed, field-proven protocols to optimize your reaction yields and purity.

The molecular structure of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, with its distinct substitution pattern, makes it a valuable building block in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] However, the precise installation of four different substituents onto an aromatic ring requires careful control of regioselectivity and reaction conditions. This guide provides the expertise to troubleshoot and refine your synthetic approach.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Q1: What are the primary synthetic strategies for preparing this compound?

There are two principal retrosynthetic approaches:

  • The Sandmeyer Reaction Route: This is often the most reliable method for achieving the specific substitution pattern required. The synthesis starts from a corresponding aniline, such as 2-Chloro-4-fluoro-5-methoxyaniline. The aniline is converted into a diazonium salt, which is then displaced by an iodide source.[3][4] This method offers excellent regiochemical control as the position of the iodo group is predetermined by the position of the initial amino group.

  • Electrophilic Aromatic Iodination: This strategy involves the direct iodination of a precursor molecule, 1-chloro-3-fluoro-4-methoxybenzene. While seemingly more direct, this approach presents significant challenges in controlling regioselectivity. The existing substituents (Chloro, Fluoro, and Methoxy) exert competing directing effects on the aromatic ring, potentially leading to a mixture of iodinated isomers that are difficult to separate.

Q2: How do the existing substituents direct the incoming iodo group in an electrophilic iodination?

Understanding the directing effects of the substituents on the precursor (1-chloro-3-fluoro-4-methoxybenzene) is critical for predicting the outcome of an electrophilic iodination:

  • Methoxy Group (-OCH₃): This is a powerful activating, ortho, para-directing group due to its strong electron-donating resonance effect.

  • Chloro (-Cl) and Fluoro (-F) Groups: These are deactivating, ortho, para-directing groups. They are electron-withdrawing by induction but electron-donating by resonance.

In this specific molecule, the C2 position (ortho to the methoxy group and meta to the chloro and fluoro groups) is the most sterically accessible and electronically favorable position for electrophilic attack. However, iodination at other positions can still occur, leading to isomeric impurities.

Q3: Which iodinating agents are most effective for this type of synthesis?

The choice of iodinating agent is crucial and depends on the chosen synthetic route.

  • For Sandmeyer Reactions: Potassium iodide (KI) is the most common and cost-effective iodide source for displacing the diazonium group.[3][4]

  • For Electrophilic Iodination: More reactive "I+" sources are required. Common reagents include:

    • N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to enhance its electrophilicity.[5]

    • Iodine Monochloride (ICl): A potent iodinating agent that can be effective but may lead to lower selectivity.[6][7]

    • Molecular Iodine (I₂) with an Oxidant: Systems like I₂ with hydrogen peroxide, silver salts (e.g., Ag₂SO₄), or ceric ammonium nitrate can generate a powerful electrophilic iodine species in situ.[6][8][9]

Q4: What are the critical safety considerations for this synthesis?

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their formation and to keep the reaction temperature low (typically 0-5 °C) to prevent decomposition.[10]

  • Iodinating Agents: Reagents like ICl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acids: Strong acids like sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Yield of Product (Sandmeyer Route) A. Incomplete Diazotization: The temperature was too high, causing premature decomposition of nitrous acid, or the amount of sodium nitrite was insufficient.Maintain a strict temperature of 0-5 °C during the addition of NaNO₂. Use a slight excess (1.1-1.2 equivalents) of NaNO₂.
B. Premature Decomposition of Diazonium Salt: The reaction mixture was allowed to warm up before the addition of the iodide source.Ensure the diazonium salt solution is kept cold until the moment of addition to the KI solution. A one-pot diazotization-iodination can also minimize decomposition.[11]
C. Formation of Side Products: Phenol formation from reaction with water or azo coupling if the pH is not sufficiently acidic.Ensure a strongly acidic medium (e.g., H₂SO₄) to suppress side reactions. The immediate use of the generated diazonium salt is crucial.
2. Poor Regioselectivity (Electrophilic Iodination Route) A. Formation of Multiple Isomers: The directing effects of the substituents lead to a mixture of products.This is an inherent challenge of this route. To favor the desired 2-iodo isomer, consider using a bulkier iodinating agent or a catalyst system that enhances steric hindrance at other positions. Optimization of solvent and temperature is key.[6]
B. Di-iodination: The reaction conditions are too harsh, or the substrate is highly activated, leading to the addition of a second iodine atom.Use stoichiometric amounts of the iodinating agent. Perform the reaction at a lower temperature and monitor the progress closely using TLC or HPLC to stop the reaction upon full consumption of the starting material.
3. Difficult Product Purification A. Contamination with Starting Material: Incomplete reaction.Increase the reaction time or slightly increase the temperature (while monitoring for decomposition). Ensure the stoichiometry of reagents is correct.
B. Presence of Isomeric Impurities: Poor regioselectivity in the iodination step.Purification often requires careful column chromatography. A solvent system with low polarity (e.g., hexane/ethyl acetate gradient) is typically effective. Recrystallization may also be an option if the product is a solid.
C. Tar Formation: Significant decomposition of the diazonium salt.This points to a temperature control issue during the Sandmeyer reaction. The resulting tarry byproducts are often difficult to remove. Improving the reaction setup to ensure efficient cooling and stirring is essential.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Preferred Method)

This protocol outlines the synthesis starting from 2-Chloro-4-fluoro-5-methoxyaniline.

Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Workup & Purification Aniline 2-Chloro-4-fluoro-5-methoxyaniline Diazonium Aryl Diazonium Salt (in situ) Aniline->Diazonium Stir in acid Acid H₂SO₄ / H₂O Acid->Diazonium Nitrite NaNO₂ (aq) 0-5 °C Nitrite->Diazonium Slow addition Product 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Diazonium->Product Add diazonium solution to KI solution Iodide KI (aq) Iodide->Product Workup Quench (Na₂S₂O₃) Extract (e.g., EtOAc) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Product Purification->FinalProduct Pure Product

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-4-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is now complete.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Protocol 2: Direct Electrophilic Iodination

This protocol describes the direct iodination of 1-chloro-3-fluoro-4-methoxybenzene. Note: This method requires significant optimization to achieve acceptable regioselectivity.

Directing Effects Diagram:

Caption: Competing electronic effects directing electrophilic iodination.

Methodology:

  • Preparation: Dissolve 1-chloro-3-fluoro-4-methoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution. Cool the mixture to 0 °C.

  • Catalysis: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1-0.2 eq).

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to separate the desired isomer from byproducts.

References

  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. Organic-Chemistry.org. [Link]

  • Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic-Chemistry.org. [Link]

  • Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron. [Link]

  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S Learning App. [Link]

  • Pasha, M. A., & Mirza-Aghayan, M. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Rhodium.ws. [Link]

  • Ponomarenko, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules. [Link]

  • ResearchGate. Iodination of 3-substituted indoles. ResearchGate. [Link]

  • Borys, K. M., et al. (2020). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

  • Google Patents. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Merritt, K. D., et al. (2018). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent. Organic-Chemistry.org. [Link]

  • Organic Syntheses. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Organic Syntheses. [Link]

  • Google Patents. US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • PubChem. 1-Chloro-2-iodo-4-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Semantic Scholar. [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]

  • Organic Syntheses. Preparation of Methyl 4-Iodo-3,5-dimethoxybenzoate. Organic Syntheses. [Link]

  • Journal of Fluorine Chemistry. Difluorocarbene generation from chlorodifluoromethyl aryl ketones and sulfones. Journal of Fluorine Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Separation and Purification of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Welcome to the technical support guide for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who are working with this complex halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who are working with this complex halogenated aromatic compound. The following sections provide in-depth answers to common purification challenges, troubleshooting advice for frequently encountered experimental issues, and detailed protocols grounded in established scientific principles.

Overview: The Purification Challenge

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is a substituted aromatic compound often used as a building block in organic synthesis. Due to its multi-step synthesis, which typically involves electrophilic aromatic substitution, crude reaction mixtures can contain a variety of impurities.[1] These often include regioisomers, starting materials, and by-products from incomplete or over-halogenation. The structural similarity of these impurities to the target compound presents a significant purification challenge, requiring robust and optimized separation techniques to achieve high purity suitable for downstream applications.

Section 1: Physicochemical Properties & Impurity Profile

Understanding the physical properties of the target compound is the first step in designing an effective purification strategy. Its high hydrophobicity (LogP) and solid state at room temperature are key considerations.

PropertyValueSource
Molecular Formula C₇H₅ClFIO[1]
Molecular Weight 286.47 g/mol [1][2]
Appearance Colorless or pale yellow solid[1]
Melting Point Approx. 91–92 °C[1]
LogP (calculated) 3.49[2]
CAS Number 2384019-48-9[1][2]

Common Impurities to Consider:

  • Regioisomers: Compounds with the same molecular formula but different substitution patterns on the benzene ring (e.g., 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene).

  • Incompletely Halogenated Intermediates: Precursors lacking one or more of the halogen substituents.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Residual Solvents and Reagents: Solvents like toluene or dichloromethane and reagents used during the synthesis.[1][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude solid of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene?

A1: For crude solid material where the target compound is the major component (>80%), recrystallization is the most effective and scalable initial purification technique. Given its defined melting point and crystalline solid nature, this method can efficiently remove less-ordered isomeric impurities, residual reagents, and starting materials that have different solubility profiles. A solvent screen is recommended to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated. Solvents commonly used for halogenated aromatics include toluene, m-xylene, and dichloromethane.[3]

Q2: How can I separate the target compound from its closely related regioisomers?

A2: When high-purity material (>99.5%) is required and recrystallization is insufficient to remove stubborn regioisomers, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique. The key to success is selecting a column with the right selectivity. While standard C18 columns can work, phases that enhance pi-pi interactions, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl columns, often provide superior resolution for halogenated isomers.[4][5] These stationary phases interact differently with the varied electron clouds of the isomers, which is influenced by the position of the different halogens.

Q3: Which analytical technique is best for assessing the purity of my final product?

A3: A combination of techniques provides the most comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, residual solvents, and assessing the distribution of thermally stable isomers.[6] An Electron Capture Detector (ECD) can also be used for enhanced sensitivity to the halogenated species.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the main component and detecting non-volatile impurities. Using a diode-array detector (DAD) allows for peak purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any isomeric impurities that may be present.

Q4: My compound is a solid. Can I still use Gas Chromatography (GC) for analysis?

A4: Yes, absolutely. As long as the compound is thermally stable and does not decompose in the heated GC inlet or column, it can be readily analyzed. The compound must be fully dissolved in a suitable, volatile organic solvent (e.g., dichloromethane, ethyl acetate) prior to injection. The primary challenge with GC is that structurally similar isomers may have very close retention times, requiring a high-resolution capillary column for effective separation.

Section 3: Troubleshooting Guides

HPLC Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the silica backbone of the column.[8] 2. Column Overload: Injecting too much sample mass. 3. Mismatch between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Use a high-purity, end-capped silica column. Consider adding a mobile phase additive like 0.1% TFA to suppress silanol activity.[4] 2. Reduce the injection volume or the sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible.
Co-elution with an Impurity 1. Insufficient Selectivity: The chosen stationary phase and mobile phase are not capable of resolving the two compounds. 2. Poor Method Optimization: The gradient slope, temperature, or flow rate is not optimal.1. Switch to a column with a different selectivity (e.g., from C18 to a PFP or Phenyl-Hexyl column to leverage different pi-pi interactions).[4][5] 2. Decrease the gradient slope (make it shallower) around the elution time of the target peak. Optimize column temperature; sometimes a cooler or warmer temperature can improve resolution.[4]
High Column Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit.[9] 2. Buffer Precipitation: A buffer has precipitated in the mobile phase, often due to high organic solvent concentration.[9]1. Filter all samples and mobile phases. Use a guard column to protect the analytical column. Try back-flushing the column with an appropriate solvent. 2. Ensure the buffer concentration is within its solubility limit for the entire gradient range. Flush the system with high-aqueous mobile phase to redissolve precipitated salts.
Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" 1. Supersaturation is too high: The solution was cooled too rapidly. 2. Melting Point Below Boiling Point of Solvent: The compound's melting point is lower than the solvent's boiling point, causing it to melt rather than dissolve. 3. High Impurity Load: Impurities are depressing the melting point and interfering with crystal lattice formation.1. Allow the solution to cool more slowly. Use a water bath for controlled cooling. Add a seed crystal to encourage proper crystallization. 2. Choose a lower-boiling point solvent or use a solvent mixture. 3. Perform a preliminary purification step (e.g., a quick silica plug) to remove the bulk of impurities before recrystallization.
Poor Recovery 1. Solvent Choice: The compound has significant solubility in the solvent even at low temperatures. 2. Insufficient Cooling: The solution was not cooled to a low enough temperature. 3. Too much solvent was used. 1. Use a different solvent or an anti-solvent system. Add a less polar "anti-solvent" in which the compound is insoluble to the hot solution until it becomes slightly cloudy, then allow it to cool. 2. Cool the flask in an ice bath for at least 30 minutes before filtering. 3. Use the minimum amount of hot solvent required to fully dissolve the solid.

Section 4: Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Recrystallization

Causality: This protocol is designed to purify the solid compound by leveraging differences in solubility between the target molecule and impurities at varying temperatures. Toluene is selected as a starting solvent due to its effectiveness with similar halogenated aromatic compounds.[3]

  • Solvent Selection: Place ~50 mg of the crude material in a test tube. Add a solvent (e.g., Toluene) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then in an ice bath. An ideal solvent will show a significant formation of crystals upon cooling.

  • Dissolution: Place 1.0 g of the crude 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Determine the melting point and assess the purity of the crystals and the mother liquor by HPLC or GC-MS to confirm the effectiveness of the purification.

Protocol 2: Analytical RP-HPLC Method Development

Causality: This workflow aims to systematically develop a method capable of separating the target compound from its critical impurities, focusing on column chemistry to achieve the necessary selectivity.

  • Sample Preparation: Prepare a ~0.5 mg/mL stock solution of the sample in Acetonitrile.

  • Initial Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: UV at 254 nm

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Column Screening: Run the initial gradient on at least two columns with different selectivities:

    • Standard C18: For baseline hydrophobic separation.

    • Pentafluorophenyl (PFP): To enhance separation of halogenated and aromatic isomers through pi-pi interactions.[4][5]

  • Method Optimization:

    • Select the column that shows the best initial separation (or "peak shape").

    • Adjust Gradient: If peaks are clustered, flatten the gradient slope in that region to increase resolution.

    • Change Organic Modifier: If separation is still poor, switch the organic modifier from Acetonitrile to Methanol. Methanol has different solvent properties and can alter elution order and selectivity.

    • Optimize Temperature: Analyze at different temperatures (e.g., 25 °C, 40 °C, 50 °C). Temperature can affect selectivity, especially for structurally similar compounds.[4]

  • Final Method Validation: Once optimal conditions are found, confirm the method's robustness by analyzing samples at slightly varied conditions.

Section 5: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree```dot

G start Crude Product (Solid Mixture) purity_check Assess Purity by HPLC/GC (Is Purity > 80%?) start->purity_check recrystallization Perform Recrystallization purity_check->recrystallization Yes prep_hplc Perform Preparative HPLC (PFP or Phenyl Column) purity_check->prep_hplc No purity_check2 Assess Purity (Is Purity > 99.5%?) recrystallization->purity_check2 final_product Final Purified Product purity_check2->final_product Yes purity_check2->prep_hplc No purity_check3 Assess Purity (Is Purity > 99.5%?) prep_hplc->purity_check3 purity_check3->final_product Yes purity_check3->prep_hplc No, Re-optimize

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

  • Google Patents. (1989).
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Tanimura, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10899-10905. [Link]

  • Google Patents. (2013).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • OSTI.GOV. (1983). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]

  • MDPI. (2021). Photoredox-Catalyzed Reduction of Halogenated Arenes in Water by Amphiphilic Polymeric Nanoparticles. Polymers, 13(19), 3367. [Link]

  • Google Patents. (2005).
  • E-Journal of Chemistry. (2009). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Google Patents. (1992).
  • PMC. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Chromatography A, 1412, 145-153. [Link]

  • Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]

  • ACS Publications. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, 23(4), 2845-2856. [Link]

  • Chemistry Steps. (2024). Halogenation of Benzene. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • PMC. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-87. [Link]

  • PubMed. (2001). Mixed-mode separation of polycyclic aromatic hydrocarbons (PAHs) in electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 291-299. [Link]

  • Veranova. (n.d.). Separations and Purifications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with 1-Chloro-3-fluoro-2-iodo-4-methoxybenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (CAS: 2386368-77-8).

This highly functionalized, tetrasubstituted arene presents a unique synthetic challenge. While the C–I bond is theoretically the most reactive site for oxidative addition, its position—flanked by an ortho-chlorine and an ortho-fluorine—creates an extreme steric blockade. This guide dissects the causality behind common reaction failures and provides validated, self-correcting protocols to achieve high-yielding C–N cross-couplings.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why is my standard Pd₂(dba)₃ / BINAP system yielding near-zero conversion of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene? Causality: The failure stems from a combination of di-ortho steric hindrance and subsequent catalyst poisoning. While conventional wisdom states that aryl iodides are more reactive than aryl bromides or chlorides, highly hindered aryl iodides often break this rule [1]. When the active L−Pd(0) species struggles to navigate the steric bulk of the ortho-F and ortho-Cl groups, the oxidative addition step becomes rate-limiting. Furthermore, any successful oxidative addition releases an iodide anion. In Buchwald-Hartwig couplings, excess iodide can bridge two palladium centers, forming an off-cycle, inactive [L−Pd(Ar)(μ−I)]2​ dimer. This iodide inhibition effectively kills the catalytic cycle before the amine can coordinate [1].

Q2: I switched to a highly active, bulky ligand (e.g., BrettPhos), but LC-MS shows amination occurring at the C–Cl position instead of the C–I position. How do I control chemoselectivity? Causality: Dialkylbiarylphosphine ligands like BrettPhos and RuPhos are exceptionally proficient at activating C–Cl bonds due to their electron-rich nature and ability to promote rapid reductive elimination [2]. Because the C–I bond in your substrate is sterically shielded and prone to iodide-dimer trapping, the highly active L−Pd(0) species seeks the path of least resistance: the less hindered C1–Cl bond. Solution: To restore chemoselectivity for the C–I bond, you must artificially accelerate the C–I oxidative addition while suppressing iodide inhibition. The addition of a silver salt (e.g., Ag2​CO3​ or AgOTf ) acts as an iodide scavenger. By precipitating out AgI , you prevent the formation of the inhibitory Pd-iodide dimer and drive the C–I catalytic cycle forward via Le Chatelier's principle.

Q3: Is NaOtBu the right base for this reaction? I am observing multiple side products. Causality: No. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene contains an ortho-fluorine, which is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) when exposed to strong, aggressive bases like Sodium tert-butoxide ( NaOtBu ). Additionally, strong bases can promote protodehalogenation. You must use a milder, weaker inorganic base such as Cs2​CO3​ or K3​PO4​ to maintain functional group tolerance while still effectively deprotonating the amine intermediate [3].

Part 2: Mechanistic Visualizations

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate-Limiting due to Ortho F/Cl Sterics) Pd0->OxAdd + Aryl Iodide PdII L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII IodideInhib Iodide Inhibition [L-Pd(Ar)(μ-I)]2 Dimer (Off-Cycle Dead End) PdII->IodideInhib Excess I⁻ Accumulation AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine + Base IodideInhib->PdII + Ag+ (Iodide Scavenger) RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Regeneration Product Aminated Product + HI (Neutralized) RedElim->Product

Fig 1: Catalytic cycle showing the iodide inhibition dead-end and the restorative effect of Ag+ scavengers.

DecisionTree Start Low Conversion of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene? CheckChem Is amination occurring at C-Cl instead of C-I? Start->CheckChem YesCl Chemoselectivity Issue CheckChem->YesCl Yes NoCl Overall Low Reactivity CheckChem->NoCl No Sol1 Add Ag-salt to promote C-I oxidative addition over C-Cl YesCl->Sol1 CheckI Is Pd black precipitating? NoCl->CheckI YesI Iodide Inhibition / Catalyst Death CheckI->YesI Yes NoI Steric Blockade at C-I CheckI->NoI No Sol2 Add AgOTf or Ag2CO3 to scavenge iodide YesI->Sol2 Sol3 Use highly active bulky ligand (BrettPhos / RuPhos) + Cs2CO3 NoI->Sol3

Fig 2: Troubleshooting decision tree for optimizing reactivity and chemoselectivity.

Part 3: Quantitative Data & Optimization Matrices

To streamline your optimization process, refer to the following matrices summarizing the quantitative impact of various reagents on this specific polyhalogenated scaffold.

Table 1: Ligand Selection Matrix for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Ligand SystemSteric ProfileC–I ReactivityC–Cl ReactivityVerdict for this Substrate
BINAP Bidentate, rigidPoor (Blocked)PoorNot Recommended. Fails to navigate di-ortho sterics.
XantPhos Bidentate, wide bite angleModeratePoorSituational. Good for primary amides, but slow oxidative addition.
RuPhos Monodentate, highly bulkyExcellentModerateHighly Recommended. Excellent for secondary amines; requires Ag-salt to prevent C–Cl insertion [2].
BrettPhos Monodentate, highly bulkyExcellentHighHighly Recommended. Best for primary amines; strict requirement for Ag-salt to maintain C–I chemoselectivity [3].

Table 2: Base & Additive Effects

ReagentFunctionRisk FactorVerdict
NaOtBu Strong BaseHigh ( SN​Ar at C-F bond, protodehalogenation)Avoid.
Cs2​CO3​ Mild BaseLow (Excellent functional group tolerance)Optimal Base.
Ag2​CO3​ Iodide Scavenger / BaseLow (May cause slight oxidation if exposed to light)Optimal Additive. Scavenges I⁻ to prevent catalyst death [1].

Part 4: Validated Experimental Workflow

Protocol: Silver-Assisted, Chemoselective Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. It utilizes a BrettPhos-based precatalyst to overcome steric hindrance and a silver additive to enforce C–I chemoselectivity.

Materials Required:

  • Aryl Halide: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv, 0.5 mmol)

  • Amine: Primary or secondary amine (1.2 equiv, 0.6 mmol)

  • Catalyst: BrettPhos Pd G3 precatalyst (2-5 mol%)

  • Base: Cs2​CO3​ (2.0 equiv, 1.0 mmol)

  • Additive: Ag2​CO3​ or AgOTf (1.1 equiv, 0.55 mmol)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): In an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, the amine, Cs2​CO3​ , and the silver salt ( Ag2​CO3​ ).

  • Catalyst Addition: Add the BrettPhos Pd G3 precatalyst. Causality Note: Using a G3 palladacycle precatalyst ensures rapid generation of the active L-Pd(0) species without requiring high temperatures that might trigger side reactions.

  • Solvent Introduction: Evacuate and backfill the vial with Argon (3x). Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction Initiation: Seal the vial and heat to 80–90 °C in a pre-heated oil bath or heating block.

  • Self-Validation Checkpoint (30 Minutes): Withdraw a 10 µL aliquot, dilute in MeCN, filter through a short Celite plug, and analyze via LC-MS.

    • Validation A (Success): Mass corresponding to the desired product is observed. The isotopic pattern should show the presence of Chlorine (M / M+2 ratio of 3:1), confirming the C–Cl bond remains intact.

    • Validation B (Failure - C-Cl Amination): If the product mass lacks the chlorine isotope pattern but retains iodine, the silver salt loading is insufficient. Action: Increase Ag-salt to 1.5 equiv.

    • Validation C (Failure - No Conversion): If starting material is untouched and Pd black is visible, the solvent is likely wet, or oxygen has quenched the active Pd(0).

  • Workup: Upon completion (typically 2–12 hours), cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts ( AgI , Cs2​CO3​ , and Pd residues), and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: National Institutes of Health (PMC) URL:[Link][1]

  • MIT Open Access Articles: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides Source: Massachusetts Institute of Technology (MIT) URL:[Link][2]

Sources

Troubleshooting

Minimizing steric hindrance effects in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene substitutions

Technical Support Center: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Welcome to the technical support center for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. This guide is designed for researchers, medicinal chemists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Welcome to the technical support center for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of substitution reactions with this highly functionalized aromatic building block. The unique arrangement of four different substituents (I, Cl, F, OMe) presents significant challenges in controlling regioselectivity and achieving high yields. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize the effects of steric hindrance and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the most reactive in palladium-catalyzed cross-coupling reactions?

A: The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is dictated by the carbon-halogen (C-X) bond dissociation energy.[1] The general reactivity trend is C–I > C–Br > C–OTf > C–Cl > C–F.[2][3] Therefore, the C-I bond at the C2 position is the most labile and will preferentially undergo oxidative addition to a Pd(0) catalyst under standard conditions.[3] This makes it the ideal site for initial functionalization.

Q2: I am attempting a nucleophilic aromatic substitution (SNAAr). Which position is most susceptible to attack?

A: In SNAAr, the regioselectivity is governed by electronics and the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate.[4] The reaction is accelerated by electron-withdrawing groups (EWG) positioned ortho or para to the leaving group.[5] In this molecule:

  • The methoxy group (–OCH₃) is a strong electron-donating group (EDG) by resonance and deactivates the ring for SNAAr.

  • Halogens are EWGs by induction. The positions ortho and para to the strongly activating methoxy group are electron-rich and thus less favorable for nucleophilic attack. The most likely positions for SNAAr would be those activated by the halogens. However, due to the overall electron-rich nature of the anisole ring, harsh conditions may be required, and selectivity can be poor. For SNAAr, aryl fluorides can be more reactive than other halides if the C-X bond breaking is not the rate-determining step.[6]

Q3: Why am I observing significant amounts of hydrodehalogenation (loss of a halogen) as a side product?

A: Hydrodehalogenation, particularly protodeiodination or protodechlorination, can occur for several reasons in cross-coupling reactions:

  • Presence of β-Hydrides: In the amine coupling partner (for Buchwald-Hartwig) or certain alkylboronic acids, a β-hydride elimination from the Pd(II) intermediate can compete with reductive elimination, leading to the dehalogenated arene.[7]

  • Moisture and Base: The combination of a strong base and trace water can lead to the protodeboronation of the boronic acid coupling partner, which reduces the rate of productive transmetalation and can lead to side reactions.[8]

  • Catalyst Decomposition: Inefficient transmetalation or slow reductive elimination can lead to catalyst decomposition pathways that result in hydrodehalogenation.

Q4: Can I perform a metal-halogen exchange (e.g., with n-BuLi or Grignard reagents)? Which halogen will react?

A: Yes, metal-halogen exchange is a viable strategy. Similar to palladium-catalyzed couplings, the selectivity is governed by C-X bond strength. The C-I bond is significantly weaker and more polarizable than the C-Cl or C-F bonds, making it the exclusive site for metal-halogen exchange under typical conditions (e.g., low temperatures with alkyllithium reagents).[9] This allows for the formation of an aryllithium or Grignard reagent at the C2 position, which can then be quenched with various electrophiles.

Troubleshooting Guides

Guide 1: Achieving Regioselective C-C and C-N Bond Formation

A primary challenge with 1-chloro-3-fluoro-2-iodo-4-methoxybenzene is directing substitution to the desired position while leaving the other halogens intact. The significant steric hindrance around the C2-iodo position, flanked by a chloro and a methoxy group, further complicates reactions.

Problem: My cross-coupling reaction is giving a mixture of products, with substitution at both the C-I and C-Cl positions, or the yield is very low.

Root Cause Analysis:

  • Harsh Reaction Conditions: High temperatures and overly strong bases can overcome the natural reactivity difference between C-I and C-Cl, leading to a loss of selectivity.[1]

  • Incorrect Ligand Choice: The ligand on the palladium catalyst is critical for controlling reactivity and overcoming steric hindrance. An inappropriate ligand may not be bulky or electron-rich enough to facilitate the challenging oxidative addition or reductive elimination steps.[10]

  • Catalyst Inhibition: The iodide leaving group can sometimes act as a ligand and poison the palladium catalyst, slowing down the catalytic cycle.[11]

Solutions & Optimization Workflow

The following workflow provides a systematic approach to achieving regioselective functionalization.

G cluster_0 Regioselectivity Troubleshooting Workflow cluster_1 C2-Iodo Pathway cluster_2 C1-Chloro Pathway start Goal: Selective Substitution target_pos Which position to functionalize? start->target_pos c2_iodo Target C2-Iodo (Most Reactive) target_pos->c2_iodo C2 c3_chloro Target C1-Chloro (Less Reactive) target_pos->c3_chloro C1 c2_protocol Use Mild Suzuki or Buchwald-Hartwig Conditions c2_iodo->c2_protocol c3_step1 Step 1: Functionalize or Remove C2-Iodo c3_chloro->c3_step1 c2_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) c2_protocol->c2_ligand c2_base Use Weaker Base (e.g., K₂CO₃, K₃PO₄) c2_ligand->c2_base c2_temp Lower Temperature (40-80 °C) c2_base->c2_temp c3_step2 Step 2: Use Forcing Conditions for C-Cl c3_step1->c3_step2 c3_catalyst Employ Catalyst Systems for Aryl Chlorides (e.g., Pd/tBu₃P or specific precatalysts) c3_step2->c3_catalyst c3_temp Higher Temperature (100-120 °C) c3_catalyst->c3_temp

Caption: Decision workflow for achieving regioselective substitution.

Recommended Starting Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to selectively couple an arylboronic acid at the C-I position while preserving the C-Cl bond.

Materials:

  • 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos or XPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 1-chloro-3-fluoro-2-iodo-4-methoxybenzene, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the degassed solvent to the flask, followed by the catalyst premix via syringe.[8]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Guide 2: Overcoming Low Yields in Sterically Hindered Couplings

The ortho-substituents (Cl and OMe) create significant steric hindrance around the C-I bond, which can slow down key steps in the catalytic cycle and lead to low yields.

Problem: My selective C-I coupling reaction is clean but the conversion is low, even after extended reaction times.

Root Cause Analysis:

  • Inefficient Reductive Elimination: Steric clash between the bulky substituents and the coupling partners on the palladium center can raise the energy barrier for reductive elimination, which is the product-forming step.[10]

  • Poor Catalyst Stability: At the higher temperatures sometimes needed for hindered substrates, the catalyst may decompose before the reaction reaches completion.

  • Sub-optimal Ligand/Base Combination: The interplay between the ligand and base is crucial. A base that is too weak may not facilitate transmetalation efficiently, while a ligand that is not bulky enough may not promote reductive elimination.[7]

Solutions & Optimization

Table 1: Comparative Guide to Phosphine Ligands for Hindered Substrates

LigandStructure TypeKey FeaturesRecommended Use Case
XPhos BiarylphosphineVery bulky and electron-rich. Excellent for activating unreactive aryl chlorides and handling steric hindrance.First-choice for challenging Suzuki and Buchwald-Hartwig couplings of this substrate.
SPhos BiarylphosphineSimilar to XPhos, highly active and versatile. Often shows complementary reactivity.An excellent alternative to screen alongside XPhos.
RuPhos BiarylphosphinePossesses a different biaryl backbone, can offer unique steric and electronic properties.Useful when XPhos/SPhos give low yields, particularly in C-N couplings.
t-Bu₃P (Tri-tert-butylphosphine) TrialkylphosphineExtremely electron-rich and sterically demanding, though less pre-catalyst stability.Effective for activating C-Cl bonds, but may require careful handling and precatalyst choice.

Experimental Workflow for Optimization

G cluster_0 Yield Optimization Workflow start Low Conversion (<50%) ligand_screen 1. Ligand Screening (XPhos vs. SPhos vs. RuPhos) start->ligand_screen base_screen 2. Base Screening (K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) ligand_screen->base_screen solvent_screen 3. Solvent Screening (Dioxane vs. Toluene vs. THF) base_screen->solvent_screen temp_screen 4. Temperature Titration (60°C -> 80°C -> 100°C) solvent_screen->temp_screen end Optimized Yield temp_screen->end

Caption: Systematic workflow for optimizing reaction yield.

Protocol 2: Rigorous Degassing to Prevent Catalyst Deactivation

Oxygen can oxidatively damage phosphine ligands and the Pd(0) catalyst, leading to lower activity.[11] Rigorous degassing is essential.

Procedure: Freeze-Pump-Thaw Degassing

  • Add all solid reagents and a stir bar to the reaction flask.

  • Add the anhydrous, sparged solvent.

  • Seal the flask with a rubber septum.

  • Freeze the contents of the flask by immersing the lower portion in liquid nitrogen until fully solid.

  • With the flask still in the liquid nitrogen, apply high vacuum for 5-10 minutes.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen.

  • Allow the contents to thaw completely. You may observe gas bubbles being released from the solvent.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Repeat this cycle two more times for a total of three cycles.

  • After the final cycle, add any liquid reagents (e.g., catalyst solution) via syringe under a positive pressure of inert gas.

Summary of Reactivity

The following table summarizes the expected reactivity at each halogenated position under different reaction conditions.

Table 2: Reactivity Profile of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

PositionHalogenReaction TypeRelative ReactivityNotes
C2 Iodo (I)Pd-Catalyzed Cross-Coupling High Most reactive site due to low C-I bond energy.[1] Ideal for initial, selective functionalization under mild conditions.
C2 Iodo (I)Metal-Halogen Exchange High Exclusively reacts with BuLi or i-PrMgCl at low temperatures.[9]
C1 Chloro (Cl)Pd-Catalyzed Cross-Coupling Low Requires more forcing conditions (higher temp, stronger base, specific ligands like t-Bu₃P) after C-I has reacted.[12]
C3 Fluoro (F)Pd-Catalyzed Cross-Coupling Very Low Generally unreactive in standard cross-coupling due to strong C-F bond.[1]
C1/C3 Cl / FNucleophilic Aromatic Substitution (SNAAr) Low to Moderate Ring is generally electron-rich. Requires strong nucleophiles and potentially harsh conditions. Regioselectivity can be an issue.[4]

By understanding the inherent reactivity of each position and systematically applying the optimization strategies outlined in this guide, researchers can effectively navigate the challenges posed by steric hindrance and achieve selective, high-yielding substitutions on the 1-chloro-3-fluoro-2-iodo-4-methoxybenzene scaffold.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Erickson, K. M., & Neufeldt, S. R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry. [Link]

  • So, C. M., & Fu, G. C. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Publications. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Cahiez, G., et al. (2012). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules. [Link]

  • Knochel, P., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Iodide vs Chloride: The Impact of Different Lead Halides on the Solution Chemistry of Perovskite Precursors. ResearchGate. [Link]

  • Meanwell, N. A., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. [Link]

  • Kim, H., et al. (2021). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Chemical Communications. [Link]

  • ACS Publications. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. ACS Sustainable Chemistry & Engineering. [Link]

  • Cook, S. P., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Kwong, F. Y., & Chan, K. S. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Liu, Y., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Sheppard, T. D. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. [Link]

  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Iranian Chemical Society. [Link]

  • Xia, H., & Zhang, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Buchwald, S. L., & Fors, B. P. (2013). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Soderberg, T. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Assessment of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Executive Summary & The Analytical Challenge The robust quantification of purity for highly functionalized active pharmaceutical ingredient (API) intermediates is a cornerstone of drug development. 1-Chloro-3-fluoro-2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The robust quantification of purity for highly functionalized active pharmaceutical ingredient (API) intermediates is a cornerstone of drug development. 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene [1] is a complex, multi-halogenated aromatic building block. Its unique structure—featuring chlorine, fluorine, iodine, and a methoxy group on a single benzene ring—presents a significant analytical challenge.

During synthesis, closely related structural isomers and des-halogenated by-products (e.g., des-iodo or des-fluoro derivatives) are frequently generated. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods relying on conventional C18 columns often fail to provide adequate baseline resolution ( Rs​<1.5 ) for these impurities. This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating, ICH Q2(R2)-compliant methodology for precise purity assessment[2],[3].

Mechanistic Comparison: C18 vs. PFP Stationary Phases

To understand why standard methods fail, we must examine the causality behind chromatographic retention.

The Limitation of C18 Columns: Standard C18 columns dominate the HPLC market and rely almost exclusively on hydrophobic partitioning (London dispersion forces)[4]. Because the hydrophobic differences between 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene and its des-halogenated impurities are negligible, they frequently co-elute, leading to artificially inflated purity reports.

The PFP Advantage (Orthogonal Selectivity): Pentafluorophenyl (PFP) or Pentafluorophenylpropyl (PFPP) columns provide orthogonal selectivity by leveraging multiple simultaneous retention mechanisms[5],[6]:

  • π−π Interactions: The highly electronegative fluorine atoms on the PFP stationary phase create an electron-deficient cavity. This cavity acts as an electron acceptor, interacting strongly with the electron-rich methoxy-substituted aromatic ring of the analyte[7].

  • Dipole-Dipole & Halogen Bonding: The specific spatial arrangement of Cl, F, and I on the analyte creates a distinct, strong dipole moment. The PFP phase exhibits high shape selectivity and a strong affinity for these specific halogenated configurations, allowing it to easily discriminate between regioisomers[8],[6].

  • Hydrophobic Partitioning: The propyl linker in PFPP phases maintains baseline hydrophobic retention, ensuring compatibility with standard reversed-phase mobile phases[7].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates a self-validating feedback loop based on the updated ICH Q2(R2) guidelines[2],[3].

Step 1: System Preparation & Mobile Phase Optimization
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. Causality: The acidic modifier suppresses the ionization of any trace surface silanol activity on the silica support, preventing peak tailing for basic or highly polar trace impurities[7].

  • Organic Phase (B): Acetonitrile (HPLC Grade).

  • Column: Pentafluorophenylpropyl (PFPP) column (150 mm × 4.6 mm, 3 µm particle size)[7].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) scanning from 200 nm to 400 nm, with quantification extracted at 254 nm.

Step 2: Specificity & The Self-Validation Loop
  • Action: Subject the 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene standard to forced degradation: thermal (80°C for 48h), acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) stress.

  • Self-Validation Mechanism: Inject the degraded samples and monitor peak purity using the DAD. The system acts as a self-correcting loop: if the DAD software calculates a purity angle greater than the purity threshold for the main peak, hidden co-elution is flagged. The protocol dictates an automatic adjustment of the gradient slope (flattening from 60% B to 45% B) until spectral homogeneity is confirmed across the entire peak width.

Step 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (typically 0.05 mg/mL to 1.2 mg/mL)[3].

  • Accuracy (Spike Recovery): Spike known concentrations of synthesized des-iodo and des-fluoro impurities into the API matrix at 50%, 100%, and 150% of the target limit to confirm quantitative recovery without matrix interference.

Process Visualization

Validation_Workflow Start Sample Preparation 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Phase1 Column Screening (C18 vs. PFP Selectivity) Start->Phase1 Phase2 Specificity & Selectivity (Forced Degradation) Phase1->Phase2 Optimal Column Chosen Phase3 Linearity & Range (LOQ to 120% Specification) Phase2->Phase3 Peak Purity Confirmed Phase4 Accuracy & Precision (Spike Recovery & Repeatability) Phase3->Phase4 R² > 0.999 Achieved Phase5 Robustness Testing (Flow, Temp, pH Variations) Phase4->Phase5 RSD < 2.0% Verified Final Validated HPLC Method (ICH Q2(R2) Compliant) Phase5->Final Method Locked

Workflow for ICH Q2(R2) compliant HPLC method validation of halogenated benzenes.

Comparative Performance & Quantitative Data

The following tables summarize the experimental data, demonstrating the clear superiority of the PFP phase for this specific halogenated compound and confirming that the developed method meets all regulatory thresholds.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Advantage
Retention Time (min) 8.4511.20Stronger retention due to added π−π interactions.
Resolution ( Rs​ ) from des-iodo impurity 1.1 (Co-elution)3.4 (Baseline Resolution)Halogen bonding provides shape-specific spatial recognition.
Peak Tailing Factor ( Tf​ ) 1.651.05Reduced secondary interactions with silanol groups.
Selectivity Factor ( α ) 1.021.48Dipole-dipole interactions differentiate structural isomers.

Table 2: ICH Q2(R2) Method Validation Summary (PFP Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference from degradation productsPurity Angle < Purity ThresholdPass
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.015 µg/mL / LOQ: 0.045 µg/mLPass
Method Precision %RSD 2.0% (n=6 injections)%RSD = 0.42%Pass
Accuracy (Recovery) 98.0% - 102.0% across all spike levels99.1% - 100.8%Pass

References

  • 2 - ich.org 2.8 - chromatographytoday.com 3.3 - europa.eu

  • 4 - hplc.eu 5.5 - acs.org

  • 7 - unitedchem.com 7.6 - nacalai.com

  • 1 - sigmaaldrich.com

Sources

Comparative

A Comparative GC-MS Analysis of Commercial 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene Batches: A Guide for Researchers

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. The compound 1-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. The compound 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is a highly functionalized aromatic building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its multifaceted substitution pattern makes it a valuable synthon, but also susceptible to the formation of closely related impurities during its manufacture. The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable by-products, and potential toxicological concerns in the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive comparison of hypothetical commercial batches of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical cornerstone. As researchers and drug development professionals, it is imperative to not only rely on the Certificate of Analysis (CoA) but also to have the capability to independently verify the purity and impurity profile of critical raw materials. This guide is structured to provide both the practical "how-to" and the scientific "why" behind the analytical approach, empowering you to make informed decisions in your procurement and research endeavors. The quality of pharmaceutical intermediates is a foundational aspect of API production, directly impacting process reproducibility and the impurity profile of the final drug substance.[1][2]

Experimental Design & Rationale: A Self-Validating GC-MS Protocol

The choice of an analytical method is as critical as the analysis itself. For a volatile, thermally stable compound like 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, GC-MS offers an ideal combination of high-resolution separation and definitive identification. The protocol detailed below is designed to be robust and self-validating, ensuring reliable and reproducible results.

Sample Preparation: Ensuring Representative Analysis
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of each commercial batch into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with HPLC-grade Methanol. This creates a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation: From the stock solution, perform a 1:100 dilution by transferring 100 µL into a 10 mL volumetric flask and diluting with Methanol. This working standard (approx. 10 µg/mL) is suitable for direct injection.

  • Rationale: Methanol is chosen as the solvent due to its volatility and low likelihood of interfering with the analytes of interest.[3] A two-step dilution minimizes weighing errors and ensures the final concentration is within the linear range of the detector.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis on a standard single-quadrupole GC-MS system.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity column ideal for separating a wide range of aromatic compounds.[4]
Injection Volume 1 µLStandard volume for this concentration range.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp allows for the separation of potential impurities with varying boiling points.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70eVA hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[5]
Scan Range 40 - 450 m/zCovers the molecular weight of the target compound and expected fragments.
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh ~10mg of Sample Dissolve Dissolve in 10mL Methanol (Stock Solution) Weigh->Dissolve Dilute 1:100 Dilution (Working Standard) Dissolve->Dilute Inject Inject 1µL into GC Dilute->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (70eV) Separate->Ionize Detect Mass Spectrometry Detection (Scan 40-450 m/z) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify Impurities via Mass Spectra & Library Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify Report Final Report: Purity & Impurity Profile Quantify->Report

Caption: GC-MS workflow for purity analysis.

Comparative Analysis of Commercial Batches

Three hypothetical commercial batches (A, B, and C) of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene were analyzed using the protocol described above. The purity was determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

Quantitative Purity Comparison
Batch ID Retention Time (min) Purity (% Area) Observations
Batch A 12.5499.85%Clean baseline, minimal impurities detected. Meets typical high-purity specifications.
Batch B 12.5598.21%Several minor impurity peaks observed both before and after the main peak.
Batch C 12.5399.10%One significant impurity peak detected at a lower retention time.
Qualitative Impurity Profile

The identification of impurities is crucial for understanding the synthetic route and potential issues. Mass spectrometry fragmentation patterns are key to this process.[6] For halogenated compounds, isotopic patterns are particularly informative; a single chlorine atom gives a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[5]

Main Compound Fragmentation: The mass spectrum of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene (Molecular Weight: 315.9 g/mol ) is expected to show a strong molecular ion peak. Key fragmentation pathways would likely involve the loss of a methyl group (-15 amu), followed by the loss of CO (-28 amu), and cleavage of the C-I bond, which is the weakest carbon-halogen bond.[5]

Hypothetical Impurity Identification:

  • Batch B Impurity 1 (RT: 11.8 min): 1-Chloro-3-fluoro-4-methoxybenzene.

    • Plausible Origin: Incomplete iodination of the starting material.

    • MS Evidence: A molecular ion peak at m/z 176/178 (3:1 ratio), indicating the absence of iodine.

  • Batch B Impurity 2 (RT: 13.2 min): Dichloro-fluoro-iodo-methoxybenzene isomer.

    • Plausible Origin: Over-chlorination or presence of dichlorinated starting materials.

    • MS Evidence: A molecular ion peak at m/z 349.8/351.8, showing the characteristic isotopic pattern for two chlorine atoms.

  • Batch C Impurity 1 (RT: 10.9 min): 1-Chloro-3-fluoro-2-iodo-phenol.

    • Plausible Origin: Incomplete methylation of the phenol precursor.[7]

    • MS Evidence: A molecular ion at m/z 301.9, corresponding to the loss of a CH2 group from the parent molecule. The fragmentation would also differ due to the presence of the hydroxyl group.

Discussion and Field Insights

The GC-MS analysis reveals significant variations between the commercial batches, which could have profound implications for their application.

  • Batch A represents a high-quality product suitable for all stages of drug development, where purity is of utmost importance to avoid complications in subsequent synthetic steps and regulatory filings. Adherence to Good Manufacturing Practices (GMP) is crucial for producing intermediates of this quality.[2][8]

  • Batch B , with its multiple impurities, poses a higher risk. The presence of both under-iodinated and over-chlorinated species suggests potential issues with reaction control during synthesis. These impurities could compete in subsequent reactions, leading to a complex product mixture that is difficult to purify.

  • Batch C contains a significant level of the demethylated precursor. While the overall purity is higher than Batch B, this phenolic impurity could interfere with reactions sensitive to acidic protons or those requiring anhydrous conditions.

It is a best practice for quality control laboratories to establish clear specifications for raw materials, intermediates, and finished products.[9] For a critical intermediate like this, a purity level of >99.5% with no single impurity >0.1% is a reasonable expectation. This aligns with the principles outlined in ICH Q7 and Q11, which emphasize understanding and controlling impurity formation pathways.[1]

Conclusion: The Imperative of Independent Verification

This guide demonstrates that while different commercial batches of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene may be marketed under the same name, their quality can vary significantly. Relying solely on a supplier's CoA can introduce unforeseen risks into a research or manufacturing campaign. A robust, in-house GC-MS analysis provides the necessary data to qualify vendors, accept or reject incoming batches, and ultimately ensure the consistency and success of your drug development process. The competence of testing laboratories, as outlined in standards like ISO 17025, is fundamental to generating reliable data that can be trusted for critical decision-making.[10]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.ResearchGate.
  • [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry].PubMed.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). ACS Publications.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • A Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS.Amanote Research.
  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. (2005, February 10). ACS Publications.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories.World Health Organization (WHO).
  • Anisole Impurities and Related Compound.Veeprho.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.Benchchem.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS.eGyanKosh.
  • mass spectra - fragmentation patterns.Chemguide.
  • Methanol. Wikipedia. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Cross-Coupling Products Derived from 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polysubstituted Benzene Ring In the landscape of modern synthetic and medicinal chemistry, the strategic functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 1-chloro-3-fluoro-2-iodo-4-methoxybenzene represents a highly valuable and versatile building block. Its utility stems from the differential reactivity of its halogen substituents, offering a predictable pathway for regioselective modification. The carbon-iodine bond, being the weakest and most reactive among the carbon-halogen bonds present, serves as the primary site for palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, while preserving the chloro and fluoro groups for potential subsequent transformations.

However, the success of any synthetic strategy hinges on the unambiguous confirmation of the desired product structure. Spectroscopic validation is not merely a procedural checkpoint but a critical component of the scientific method, ensuring the integrity of the data and the validity of downstream applications. This guide provides an in-depth comparative analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to validate the products of common cross-coupling reactions starting from 1-chloro-3-fluoro-2-iodo-4-methoxybenzene. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your experimental analysis.

The Spectroscopic Benchmark: Characterizing the Starting Material

Before a journey, one must know the starting point. The spectroscopic profile of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene provides the essential baseline against which all reaction products will be compared. The disappearance of its characteristic signals is the first indication of a successful transformation.

Spectroscopic Technique Expected Key Features for 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
¹H NMR Two aromatic protons appearing as doublets or doublet of doublets, influenced by H-F coupling. A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.
¹³C NMR A distinctive signal for the carbon atom bonded to iodine (C-I) in the range of 90-100 ppm. A carbon signal showing a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Signals for C-Cl and C-OCH₃ will also be present in their characteristic regions.
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) at m/z 286, along with a characteristic M+2 peak for the chlorine isotope (³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.
IR Spectroscopy C-H stretching frequencies for the aromatic ring, C-O stretching for the methoxy group, and characteristic absorptions for C-F, C-Cl, and C-I bonds in the fingerprint region.

The Logic of Spectroscopic Validation in Cross-Coupling Reactions

The core principle of validating a cross-coupling reaction at the C-I bond is to confirm two fundamental changes: the disappearance of the C-I bond and the formation of a new bond to the incoming coupling partner. Each spectroscopic technique provides a unique lens through which to observe these events.

G start_node Starting Material: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene reaction_node Palladium-Catalyzed Cross-Coupling start_node->reaction_node product_node Crude Product Mixture reaction_node->product_node purification_node Purification (e.g., Column Chromatography) product_node->purification_node final_product_node Purified Product purification_node->final_product_node validation_node Spectroscopic Validation final_product_node->validation_node nmr_node NMR (¹H, ¹³C, ¹⁹F) validation_node->nmr_node ms_node Mass Spectrometry validation_node->ms_node ir_node IR Spectroscopy validation_node->ir_node confirmation_node Structure Confirmed nmr_node->confirmation_node ms_node->confirmation_node ir_node->confirmation_node

Caption: Workflow from starting material to confirmed product.

Comparative Analysis of Common Cross-Coupling Products

Let's examine the expected spectroscopic outcomes for four widely used cross-coupling reactions. For comparison, we will consider the coupling with a phenyl group (for Suzuki), a phenylacetylene group (for Sonogashira), a styrene group (for Heck), and a morpholine group (for Buchwald-Hartwig).

Suzuki-Miyaura Coupling: Formation of a Biaryl System

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[1][2] The reaction of our starting material with phenylboronic acid would yield 2-chloro-4-fluoro-3-phenyl-1-methoxybenzene.

  • ¹H NMR: The most telling change is the appearance of new signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the newly introduced phenyl ring. The original two aromatic protons on the starting ring will shift due to the new anisotropic environment.

  • ¹³C NMR: This is the most definitive technique. The C-I signal (around 90-100 ppm) will be absent. A new signal for the carbon atom that was previously bonded to iodine will appear further downfield (typically 120-140 ppm), and new signals for the phenyl group carbons will also be present.[3]

  • Mass Spectrometry: The molecular ion peak will shift to the mass of the product (e.g., 236.68 g/mol for the phenyl-coupled product). The characteristic 3:1 isotopic pattern for chlorine will remain.[4]

Sonogashira Coupling: Introducing an Alkyne Moiety

The Sonogashira coupling is invaluable for creating C(sp²)-C(sp) bonds, introducing a linear alkyne fragment into the aromatic core.[5][6] Coupling with phenylacetylene yields 1-(2-chloro-4-fluoro-3-(phenylethynyl)-4-methoxyphenyl)benzene.

  • ¹H NMR: Similar to the Suzuki coupling, new aromatic signals for the phenyl group of the alkyne will appear.

  • ¹³C NMR: The C-I signal vanishes. Two new signals for the alkyne carbons (C≡C) will appear in the 80-100 ppm range. This can sometimes overlap with the region of the original C-I signal, so careful comparison with the starting material spectrum is crucial.

  • IR Spectroscopy: A sharp, medium-intensity absorption band corresponding to the C≡C triple bond stretch will appear around 2100-2260 cm⁻¹. This is a highly diagnostic feature.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction forms a new C(sp²)-C(sp²) bond by coupling with an alkene, such as styrene, to produce a substituted alkene.[7][8] This reaction typically results in the formation of a trans-alkene.

  • ¹H NMR: The key diagnostic signals are two new doublets in the alkene region (typically 6.0-8.0 ppm) with a large coupling constant (J ≈ 12-18 Hz), which is characteristic of a trans relationship between the vinyl protons.

  • ¹³C NMR: The disappearance of the C-I signal is accompanied by the appearance of two new signals for the alkene carbons (C=C) in the 110-140 ppm range.

  • IR Spectroscopy: A new C=C stretching absorption will appear around 1620-1680 cm⁻¹, and a strong out-of-plane C-H bending absorption around 960-990 cm⁻¹ confirms the trans-disubstituted alkene.

Buchwald-Hartwig Amination: Forging a C-N Bond

This reaction is a powerful tool for constructing arylamines by forming a C(sp²)-N bond.[9][10] Coupling with a secondary amine like morpholine creates a tertiary arylamine.

  • ¹H NMR: New signals corresponding to the protons of the amine (e.g., the methylene protons of morpholine) will appear, typically as multiplets in the 2.5-4.0 ppm range. The adjacent aromatic protons will experience a shift.

  • ¹³C NMR: The C-I signal is replaced by a downfield-shifted C-N signal (typically 140-155 ppm). New signals for the carbons of the amine will also be present.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the arylamine product, retaining the chlorine isotopic pattern.

Summary Comparison Table
Reaction Type Example Product Key ¹H NMR Signals (New) Key ¹³C NMR Signals (Change) Key IR Band (New) Expected M⁺ (m/z)
Starting Material N/AAromatic H's, -OCH₃C-I signal (~90-100 ppm)N/A286
Suzuki-Miyaura Phenyl-coupledNew aromatic signals (7-8 ppm)C-I signal absent; new C-C signals~1600 cm⁻¹ (Aromatic C=C)236.5
Sonogashira Phenylacetylene-coupledNew aromatic signalsC-I signal absent; C≡C signals (~80-100 ppm)~2200 cm⁻¹ (C≡C stretch)260.5
Heck Styrene-coupledVinylic H's (~6-8 ppm, J≈16 Hz)C-I signal absent; C=C signals (~110-140 ppm)~970 cm⁻¹ (trans C-H bend)262.5
Buchwald-Hartwig Morpholine-coupledAliphatic H's (~2.5-4.0 ppm)C-I signal absent; C-N signal (~140-155 ppm)~1200-1300 cm⁻¹ (C-N stretch)245.5

A Self-Validating Logic for Product Confirmation

A robust validation process integrates data from multiple techniques. Relying on a single piece of evidence is insufficient. The following decision-making workflow ensures a high degree of confidence in the structural assignment.

G start Analyze Purified Product ms_check MS: Is the molecular ion peak correct for the expected product? start->ms_check c13_check ¹³C NMR: Is the C-I signal (90-100 ppm) absent? ms_check->c13_check Yes fail Reaction Incomplete or Incorrect Product Formed. Re-evaluate reaction/purification. ms_check->fail No new_signals_check ¹³C & ¹H NMR: Are new signals corresponding to the coupling partner present? c13_check->new_signals_check Yes c13_check->fail No ir_check IR: Is a diagnostic band (e.g., C≡C, trans C-H bend) present if applicable? new_signals_check->ir_check Yes new_signals_check->fail No success Structure Validated ir_check->success Yes ir_check->success N/A ir_check->fail No

Caption: Decision workflow for spectroscopic validation.

Experimental Protocols

Protocol 1: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Ensure the purified product is free of residual solvent by drying under high vacuum for several hours.

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is appropriate for the sample's solubility and does not have signals that overlap with key sample resonances.[11]

    • Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range from approximately -1 to 12 ppm.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to several thousand) and a longer relaxation delay may be necessary.[12]

    • Set the spectral width to cover the range from approximately 0 to 220 ppm.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI; dichloromethane for EI).

  • Data Acquisition (EI-MS Example):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV.[4]

    • Scan a mass range that comfortably encompasses the expected molecular weight of the product (e.g., 50-500 amu).

    • Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion peak.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Verify its m/z value against the calculated exact mass of the target compound.

    • Examine the isotopic pattern for the presence of chlorine (M⁺ and M+2 peaks in a ~3:1 ratio).

Conclusion

The strategic use of 1-chloro-3-fluoro-2-iodo-4-methoxybenzene provides a reliable entry point to a diverse range of complex aromatic structures. However, the true value of this synthetic utility can only be realized through rigorous and multi-faceted spectroscopic validation. By establishing a clear spectroscopic benchmark with the starting material and understanding the characteristic transformations observed in ¹H NMR, ¹³C NMR, MS, and IR spectra, researchers can confidently confirm the outcomes of their cross-coupling reactions. This guide serves as a framework for this critical analysis, promoting scientific integrity and accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • Ishiyama, T., Yamamoto, M., & Miyaura, N. (1996). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Chemical Letters, 25(12), 1117-1118. [Link]

  • Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. (n.d.). Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Bramham, J. L., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Nature Communications. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodo-4-methoxybenzene. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST WebBook. [Link]

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. [Link]

  • Singh, R., et al. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Spes, M. A., & Schramm, M. P. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Florence. (n.d.). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yokohama City University. (2009). Screening of compounds using ultra-high field and ultra-high sensitivity NMR equipment. [Link]

  • Kyoto University Research Information Repository. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

Sources

Comparative

A Comparative Guide to Ortho-Directing Effects in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

For Immediate Publication Audience: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the competing ortho-directing effects of the chloro, fluoro, iodo, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the competing ortho-directing effects of the chloro, fluoro, iodo, and methoxy substituents in the polysubstituted aromatic compound, 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. We will dissect the underlying electronic principles—namely, inductive and resonance effects—that govern the regioselectivity of electrophilic aromatic substitution (EAS) in this complex molecule. By evaluating the individual and cumulative influences of these groups, and considering the significant role of steric hindrance, we will predict the most probable sites for electrophilic attack. This theoretical analysis is supplemented with a detailed experimental protocol for the nitration of this substrate and subsequent product analysis, providing a framework for the empirical validation of these principles.

Introduction: The Challenge of Polysubstituted Arenes

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] The regiochemical outcome of these reactions is profoundly influenced by the substituents already present on the ring.[2] These substituents can be broadly classified as activating or deactivating, and as ortho,para- or meta-directing.[3][4] While the directing effects of a single substituent are well-understood, predicting the outcome for a polysubstituted benzene, such as 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, presents a more complex challenge.

This molecule features four distinct substituents, each with its own electronic and steric profile. The methoxy group is a strong activator, while the halogens are deactivators.[5][6] However, all four are ortho,para-directors, setting up a competitive scenario for any incoming electrophile.[7][8] This guide aims to systematically compare these directing effects to predict the regioselectivity of EAS reactions on this substrate.

Theoretical Framework: A Duality of Effects

The directing ability of a substituent stems from the interplay of two fundamental electronic effects: the inductive effect (-I/+I) and the resonance effect (-R/+R or -M/+M) .[9][10]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the ring carbon.[11] More electronegative atoms pull electron density away from the ring (-I effect), deactivating it.

  • Resonance Effect (R/M): This effect involves the delocalization of electrons through the pi (π) system.[11] Substituents with lone pairs of electrons can donate electron density to the ring (+R effect), activating it, particularly at the ortho and para positions.[10]

When these effects are in opposition, the resonance effect is generally the more dominant factor in determining the site of substitution, while the inductive effect has a greater impact on the overall reaction rate.[9][12]

Individual Substituent Analysis

The Methoxy Group (-OCH₃): A Powerful Activator

The methoxy group is a quintessential example of a strongly activating, ortho,para-director.[13]

  • -I Effect: Oxygen is more electronegative than carbon, so it withdraws electron density inductively.[5]

  • +R Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance.[5][14] This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho and para positions.

The strong +R effect overwhelmingly surpasses the -I effect, making the methoxy group a powerful activator and a strong ortho,para-director.[5][10]

The Halogens (-F, -Cl, -I): An Anomaly

Halogens occupy a unique position as they are deactivating yet ortho,para-directing.[4][6][7][8] This apparent contradiction is resolved by considering the balance of their electronic effects.

  • -I Effect: All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.[15] The strength of this effect follows electronegativity: F > Cl > Br > I.[9]

  • +R Effect: Halogens possess lone pairs that can be donated to the ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.[5][8][11] This resonance donation is what directs incoming electrophiles to these positions.

For halogens, the stronger inductive effect outweighs the weaker resonance effect, leading to overall deactivation.[5][16] The efficiency of the resonance donation decreases down the group (F > Cl > Br > I) due to poorer orbital overlap between the larger p-orbitals of the heavier halogens and the 2p orbital of carbon.[16]

Visualization of Electronic Effects

The interplay between inductive and resonance effects for the substituents is crucial. The following diagram illustrates how these effects either donate or withdraw electron density from the aromatic ring.

G cluster_effects Electronic Effects cluster_groups Substituents cluster_outcome Net Effect on Directing Inductive Inductive Effect (through σ-bonds) Methoxy -OCH3 Inductive->Methoxy -I (Withdrawal) Halogens -F, -Cl, -I Inductive->Halogens -I (Withdrawal) Resonance Resonance Effect (through π-system) Resonance->Methoxy +R (Donation) Resonance->Halogens +R (Donation) Methoxy_Outcome Strongly Activating Ortho, Para Director Methoxy->Methoxy_Outcome Resonance Dominates Halogen_Outcome Deactivating Ortho, Para Director Halogens->Halogen_Outcome Inductive Dominates Rate Resonance Directs Position

Caption: Interplay of Inductive and Resonance Effects for Methoxy and Halogen Substituents.

Cumulative Effects in 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

In a polysubstituted ring, the position of electrophilic attack is determined by the consensus of the directing groups. When the groups are in opposition, the most powerful activating group dictates the outcome.[1][12][17]

Let's analyze the available positions on the ring (C5 and C6):

  • Position C5: This position is ortho to the methoxy group, meta to the fluoro group, and meta to the iodo group.

  • Position C6: This position is ortho to the chloro group and meta to the methoxy group.

Hierarchy of Directing Influence:

  • Methoxy (-OCH₃): As the most powerful activating group, its directing effect is dominant.[17][18] It strongly directs towards its ortho position, C5.

  • Halogens (-F, -Cl, -I): While all are ortho,para-directors, their influence is much weaker than the methoxy group. The chloro group at C1 directs towards its ortho position, C6. The fluoro and iodo groups do not direct to either C5 or C6 as these positions are meta to them.

The Role of Steric Hindrance:

Steric hindrance is a critical secondary factor.[19][20]

  • Attack at C5: This position is flanked by the methoxy group and a hydrogen atom.

  • Attack at C6: This position is flanked by the chloro group and a hydrogen atom.

The iodine atom at C2 is exceptionally bulky and will sterically hinder the approach of an electrophile to the adjacent C3 (occupied by fluorine) and C1 (occupied by chlorine) positions, but its effect on C5 and C6 is less direct. The methoxy group at C4 and the chloro group at C1 are also of considerable size and will influence the accessibility of their respective ortho positions.

Prediction:

Given that the methoxy group is the strongest activator, it will exert the primary control over the reaction's regioselectivity.[1] Therefore, electrophilic attack is overwhelmingly predicted to occur at Position C5 , which is ortho to the powerful methoxy director.

Data Summary: Predicted Regioselectivity
Position for AttackDirecting InfluenceSteric HindrancePredicted Outcome
C5 Strongly favored by -OCH₃ (ortho)ModerateMajor Product
C6 Favored by -Cl (ortho)ModerateMinor Product

Experimental Validation: Nitration Protocol

To empirically test this prediction, a standard electrophilic aromatic substitution, such as nitration, can be performed.[21][22]

Materials
  • 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Step-by-Step Protocol
  • In a round-bottom flask, cool 5 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature at or below 10°C. This creates the nitrating mixture, containing the active electrophile, the nitronium ion (NO₂⁺).[23]

  • Dissolve 1.0 g of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene in 10 mL of dichloromethane in a separate flask.

  • Add the substrate solution dropwise to the cold nitrating mixture over 15 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of cold water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Product Analysis Protocol

The resulting product mixture should be analyzed to determine the ratio of isomers formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will separate the isomers and provide their mass spectra, confirming the addition of a nitro group and helping to identify the products.[24][25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation of the isomers.[27][28] The coupling patterns and chemical shifts of the aromatic protons will definitively establish the position of the newly introduced nitro group.

Experimental Workflow Visualization

The following diagram outlines the workflow for the experimental validation and analysis.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slow Addition at 0-10°C A->C B Dissolve Substrate in Dichloromethane B->C D Reaction Stirring (1 hr) C->D E Quench with Ice D->E F Liquid-Liquid Extraction E->F G Wash & Dry Organic Layer F->G H Solvent Evaporation G->H I Crude Product Mixture H->I J GC-MS Analysis I->J K NMR Spectroscopy (1H, 13C) I->K L Determine Isomer Ratio & Confirm Structure J->L K->L

Caption: Workflow for the Nitration and Analysis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Conclusion

References

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect - University of Pittsburgh. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • The role of halogens in electrophilic aromatic substitution - Chemistry Stack Exchange. [Link]

  • Substituent Effects - La Salle University. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group, University of Pittsburgh. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • Grids I: Electrophilic Aromatic Substitution - Revistas UNAM. [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps. [Link]

  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene - University of Technology, Iraq. [Link]

  • 3.5: The Direction of the Reaction - Chemistry LibreTexts. [Link]

  • Why are halogens ortho-, para- directors? - Master Organic Chemistry. [Link]

  • Directing Groups in SE Ar - Thompson Rivers University. [Link]

  • EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep®. [Link]

  • Nitration of Benzene - Chemistry Steps. [Link]

  • Activating and deactivating group - Slideshare. [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups - The Organic Chemistry Tutor (YouTube). [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. [Link]

  • The Nitration and Sulfonation of Benzene - MCC Organic Chemistry | Lumen Learning. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Nitration of Methyl Benzoate Experiment - PraxiLabs. [Link]

  • Directing effects of poly-substituted aromatic rings - Chemistry Stack Exchange. [Link]

  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. [Link]

  • Qualitative analysis of aromatic compounds via 1D TOCSY techniques - PMC | NIH. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - OCESS (YouTube). [Link]

  • Aromatic Reactivity - MSU chemistry. [Link]

  • Video: Directing and Steric Effects in Disubstituted Benzene Derivatives - JoVE. [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr: - University of Baghdad. [Link]

  • Characterization of tri substituted aromatic isomers and structural identification by spectroscopic methods. I- Identification using GC-MS - OSTI.gov. [Link]

  • Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution - University of California, Irvine. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC | NIH. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS - PeerJ. [Link]

  • GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample - International Scientific Organization. [Link]

  • Measuring Aromaticity by NMR - ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

Comprehensive Safety & Handling Guide: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Chloro-3-fluoro-2-iodo-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene. As no specific Safety Data Sheet (SDS) is readily available for this compound, the recommendations herein are synthesized from the known hazards of structurally similar halogenated aromatic compounds and established principles of laboratory safety. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment & Chemical Profile

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is a substituted aromatic compound containing multiple halogen atoms (Chlorine, Fluorine, Iodine). Halogenated organic compounds are a class of chemicals that should be handled with caution due to their potential for persistence and bioaccumulation[1].

Based on data from analogous structures, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3].

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation[4][5].

  • Respiratory Irritation: May cause irritation to the respiratory tract, particularly if handled as a fine powder or if vapors are generated[5][6].

The presence of an iodine atom warrants special attention. Some organoiodine compounds can be potent alkylating agents or may penetrate skin and standard gloves more readily than other halogenated compounds[7][8]. Therefore, a conservative and stringent approach to personal protective equipment is mandatory.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. The following PPE is the minimum requirement for any procedure involving 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene.

Protection Type Specific Recommendations Rationale & Causality
Hand Protection Double-Gloving:Inner Glove: Disposable Nitrile• Outer Glove: Viton™ or Butyl RubberProvides robust protection against a broad range of chemicals. Nitrile offers dexterity and a clear indication of a breach, while Viton™ is specifically recommended for its excellent resistance to chlorinated and aromatic solvents[9][10]. Double-gloving is a standard precaution for radioiodination procedures and highly toxic materials, providing an essential safety buffer[11][12].
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of liquids or solid particulates, which can cause severe eye irritation or damage[7][13]. The face shield provides a secondary barrier for the entire face.
Respiratory Protection Work exclusively within a certified chemical fume hood. For non-routine operations (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required[7].Engineering controls (the fume hood) are the primary defense against inhaling hazardous vapors or dusts. A respirator is an essential secondary measure for emergency situations where containment is breached[7][14].
Body Protection A chemically resistant lab coat (worn fully buttoned) and a chemical-resistant apron for handling significant quantities (>1g) or solutions.Minimizes skin contact and prevents the contamination of personal clothing[7].
Footwear Closed-toe, non-porous shoes.Protects feet from potential spills[7].

Operational & Handling Plan

A systematic approach to handling ensures both safety and experimental integrity. The following workflow must be adhered to at all times.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that airflow is adequate.

  • Locate Emergency Equipment: Confirm the immediate accessibility of a safety shower, eyewash station, and a CO2 or dry chemical fire extinguisher[7].

  • Prepare Spill Kit: Ensure a spill kit equipped for hazardous organic solids and solvents is within the immediate work area.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the fume hood.

Step-by-Step Handling Protocol
  • Weighing:

    • Perform all weighing operations on a tared container inside the fume hood to contain any dust.

    • Use anti-static weighing paper or a dedicated weigh boat.

  • Preparing Solutions:

    • Gently add the solid compound to the solvent to prevent splashing.

    • If the dissolution process is exothermic, add the compound in small portions and allow the solution to cool.

  • Running Reactions:

    • Conduct all reactions within the fume hood.

    • If heating is required, use a well-controlled apparatus (e.g., heating mantle with a temperature controller) and ensure the system is properly vented[7].

    • Keep all containers and reaction vessels clearly labeled and covered when not in active use.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep1 Verify Fume Hood & Emergency Equipment prep2 Assemble Spill Kit prep1->prep2 prep3 Don Full PPE (Double Gloves, Goggles, Shield, Coat) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution (Slow Addition) handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Quench Reaction & Work-Up handle3->clean1 Procedure Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE & Dispose (Outer Gloves -> Inner Gloves) clean3->clean4 end Safe Completion clean4->end Exit Lab

Caption: Chemical Handling & Disposal Workflow.

Spill & Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6][15].

Minor Spill (Contained within Fume Hood):

  • Alert personnel in the immediate area.

  • Using the spill kit, cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for halogenated solid waste[15][16].

  • Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the halogenated waste container.

Major Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory door and prevent re-entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Provide them with as much information as possible about the spilled chemical.

Waste Disposal Protocol

Proper segregation of waste is critical for safety and environmental compliance. Halogenated organic compounds must never be mixed with non-halogenated waste streams.

  • Designated Waste Containers: Use clearly labeled, leak-proof containers specifically for "Halogenated Organic Waste"[17].

  • Liquid Waste: Collect all reaction residues, mother liquors, and solvent washes containing the compound in the designated halogenated liquid waste container.

  • Solid Waste:

    • Contaminated disposables (e.g., gloves, weigh paper, absorbent pads, silica gel) must be collected in a separate, clearly labeled container for "Halogenated Solid Waste."

    • Do not overfill containers; they should be filled to no more than 90% capacity and the exterior must be kept clean[17].

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous materials[17][18].

cluster_ppe PPE Selection Logic cluster_controls Engineering Controls start Assess Task q1 Handling Solid < 1 gram? start->q1 ppe1 Minimum PPE: - Double Gloves (Nitrile/Viton) - Goggles - Lab Coat q1->ppe1 Yes q2 Working with Solution or > 1g? q1->q2 No control1 Work must be performed in a certified Chemical Fume Hood ppe1->control1 ppe2 Enhanced PPE: - Double Gloves (Nitrile/Viton) - Goggles + Face Shield - Lab Coat + Apron ppe2->control1 q2->ppe1 No (Solid < 1g) q2->ppe2 Yes

Caption: PPE Selection Decision Framework.

References

  • Glove Selection Guide - Safety & Risk Services. (2021, October 15).
  • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety.
  • Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane. Benchchem.
  • Gloves - Tables of Properties and Resistances. Princeton University Environmental Health & Safety.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health & Radiation Safety.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin.
  • Iodine-125 handling precautions. Revvity.
  • SAFETY DATA SHEET (Methacrolein example). MilliporeSigma. (2025, November 4).
  • 1-Fluoro-2-iodo-4-methoxybenzene — Chemical Substance Information. NextSDS.
  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • SAFETY DATA SHEET (1-Chloro-4-iodobenzene). (2025, December 18).
  • Iodine - NIOSH Pocket Guide to Chemical Hazards. (2019, October 30). Centers for Disease Control and Prevention.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET (4-Chloroanisole). (2025, December 19). Fisher Scientific.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course (NOP).
  • Iodine Solution - Safety Data Sheet.
  • 1-Chloro-2-fluoro-4-iodobenzene. PubChem, National Center for Biotechnology Information.
  • Iodine-125 Handling Precautions.
  • SAFETY DATA SHEET. (2025, July 7). Dutscher.
  • Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant. (2003). Chemosphere.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Safety data sheet (trichloromethane). (2025, July 7).
  • Material safety data sheet (1-Chloro-3-fluoro-2-iodobenzene). (2019, November 18). Capot Chemical.
  • 1-Chloro-4-iodobenzene. PubChem, National Center for Biotechnology Information.

Sources

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